molecular formula C13H8ClN3O2 B1399671 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione CAS No. 867165-55-7

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Numéro de catalogue: B1399671
Numéro CAS: 867165-55-7
Poids moléculaire: 273.67 g/mol
Clé InChI: WTNASFUELNZJJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C13H8ClN3O2 and its molecular weight is 273.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(3-chloropyrazin-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-11-10(15-5-6-16-11)7-17-12(18)8-3-1-2-4-9(8)13(17)19/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNASFUELNZJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727500
Record name 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867165-55-7
Record name 2-[(3-Chloro-2-pyrazinyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867165-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule serves as a pivotal synthetic intermediate, uniquely combining the well-established isoindoline-1,3-dione (phthalimide) moiety—a masked primary amine—with a reactive chloropyrazine scaffold. This guide details the compound's core chemical properties, provides a validated protocol for its synthesis via the Gabriel reaction, explores its key reactivity profiles, and outlines its strategic application in the construction of compound libraries for therapeutic screening. The content herein is structured to provide both foundational knowledge and actionable protocols for scientists engaged in the synthesis of novel bioactive agents.

Introduction: The Strategic Value of Hybrid Scaffolds

In modern drug discovery, the strategic combination of validated pharmacophores into novel molecular architectures is a cornerstone of lead generation. The isoindoline-1,3-dione framework is a classic structural motif found in numerous therapeutic agents, renowned for its diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2] Its most common application in synthetic chemistry is as a precursor to primary amines via the Gabriel synthesis, offering a robust method to avoid the over-alkylation often encountered with ammonia.[3][4][5]

The pyrazine ring, a nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry, integral to the structure of various approved drugs.[6] The presence of a chlorine substituent on this ring provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling late-stage functionalization to explore and optimize structure-activity relationships (SAR).[6][7]

The title compound, 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, effectively merges these two valuable scaffolds. It offers a stable, protected form of (3-chloropyrazin-2-yl)methanamine, a building block that is otherwise challenging to handle directly. This guide will elucidate the chemical properties and synthetic utility that make this molecule a powerful tool for the drug development professional.

Core Compound Profile

Nomenclature and Chemical Identifiers

The fundamental identification parameters for 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione are summarized in the table below.

ParameterValueReference(s)
CAS Number 867165-55-7[8][9][10][11]
IUPAC Name 2-[(3-chloropyrazin-2-yl)methyl]isoindole-1,3-dione[8]
Molecular Formula C₁₃H₈ClN₃O₂[8][11]
Molecular Weight 273.68 g/mol [8][11]
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN=C3Cl[8]
InChIKey WTNASFUELNZJJX-UHFFFAOYSA-N[8]
Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific molecule is not widely published, the following table outlines its known and predicted properties based on its chemical structure and data from analogous compounds.

PropertyValue / Expected CharacteristicsNotes
Appearance Expected to be a white to off-white solid.Based on similar N-substituted phthalimides.[12]
Melting Point Not reported in available literature.Expected to be a crystalline solid with a defined melting point.
Solubility Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Typical for planar, aromatic organic compounds.
¹H NMR Expected signals: Aromatic protons of the phthalimide group (~7.8-8.0 ppm), pyrazine ring protons (~8.4-8.6 ppm), and a key singlet for the methylene bridge (-CH₂-) (~4.8-5.2 ppm).Chemical shifts are estimates based on related structures.[13]
¹³C NMR Expected signals: Carbonyl carbons (~167 ppm), aromatic carbons of both ring systems (120-155 ppm), and the methylene carbon (~40-45 ppm).
IR Spectroscopy Characteristic peaks: Strong C=O stretching for the imide group (~1770 and 1715 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C/C=N vibrations.[13][14]
Mass Spectrometry Expected [M+H]⁺ at m/z 274.03, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

Synthesis and Purification

The most logical and efficient route to synthesize 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is the Gabriel Synthesis .[3][15][16] This classical method involves the N-alkylation of potassium phthalimide with a primary alkyl halide, providing a clean and high-yielding pathway to the desired N-substituted product.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals the two key starting materials: potassium phthalimide and the electrophile, 2-(chloromethyl)-3-chloropyrazine.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials:

  • Potassium Phthalimide (1.85 g, 10 mmol)

  • 2-(chloromethyl)-3-chloropyrazine (1.77 g, 10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 50 mL)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.85 g, 10 mmol).

  • Add anhydrous DMF (50 mL) to the flask and stir the suspension.

  • Add 2-(chloromethyl)-3-chloropyrazine (1.77 g, 10 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).

  • Dry the crude product under vacuum. For further purification, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) can be performed.

Mechanistic Rationale

The Gabriel synthesis is the method of choice for preparing primary amines or their protected forms because it prevents over-alkylation.[4] The phthalimide anion, formed from the highly acidic N-H bond of phthalimide, is an excellent soft nucleophile.[17] It attacks the primary alkyl halide in a classic Sₙ2 reaction.[3] Once the N-alkylation occurs, the resulting imide nitrogen is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing any further reaction.[16] DMF is an ideal solvent as it is polar and aprotic, effectively solvating the potassium cation and promoting the Sₙ2 reaction rate.[15]

Chemical Reactivity and Derivatization Potential

The title compound is a versatile intermediate due to two key reactive sites that can be manipulated orthogonally.

G cluster_0 Reactivity Profile cluster_1 Potential Transformations img < > deprotection Phthalimide Cleavage (e.g., with Hydrazine) Yields Primary Amine snar Nucleophilic Aromatic Substitution (SNAr) Replaces Chlorine Atom

Caption: Key reactive sites on the target molecule.

Cleavage of the Phthalimide Group (Deprotection)

To unmask the primary amine, the phthalimide group can be cleaved. The Ing-Manske procedure, which uses hydrazine, is the most common and often mildest method.[5][15]

Protocol: Ing-Manske Hydrazinolysis

  • Dissolve the N-substituted phthalimide (1 equiv.) in ethanol or a similar alcohol solvent in a round-bottom flask.

  • Add hydrazine monohydrate (1.5-2.0 equiv.) to the solution.

  • Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form.

  • After cooling, acidify the mixture with dilute HCl to protonate the liberated primary amine, making it soluble in the aqueous phase.

  • Filter off the phthalhydrazide precipitate.

  • The filtrate, containing the desired amine hydrochloride salt, can be extracted or the solvent can be removed under reduced pressure.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring, coupled with the inductive effect of the ring nitrogens, makes the chlorine atom susceptible to SNAr. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) to build molecular diversity. This reaction is typically performed before the deprotection of the phthalimide to avoid side reactions with the primary amine.

Applications in Research and Drug Development

The primary utility of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is as a versatile building block for creating libraries of more complex molecules for biological screening.[17][18]

Workflow for Library Synthesis

The molecule enables a divergent synthetic strategy. A common core is first established via SNAr, followed by phthalimide deprotection and subsequent functionalization of the resulting primary amine (e.g., via amidation or reductive amination).

G start 2-((3-Chloropyrazin-2-yl)methyl) isoindoline-1,3-dione snar Step 1: SNAr Reaction (with Nu-H) start->snar intermediate Library of Phthalimide- Protected Intermediates snar->intermediate Introduce diversity at pyrazine C3 deprotection Step 2: Deprotection (Hydrazine) intermediate->deprotection amine_library Library of Primary Amine Intermediates deprotection->amine_library Unmask amine functionalization Step 3: Amine Functionalization (e.g., Acylation, Reductive Amination) amine_library->functionalization final_library Final Library of Diverse Compounds functionalization->final_library Introduce diversity at methylamine

Caption: Workflow for divergent library synthesis.

This strategic workflow allows for the rapid generation of numerous analogues, which is essential for exploring SAR and identifying lead compounds in a drug discovery program. The isoindoline-1,3-dione core itself may also contribute to the biological activity of the final compounds, acting as a key pharmacophore.[19][20][21]

Safety and Handling

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione should be handled with standard laboratory precautions. As with many halogenated heterocyclic compounds, it should be considered potentially harmful if inhaled, ingested, or in contact with skin. Use in a chemical fume hood is required. Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn at all times. Refer to the specific Material Safety Data Sheet (MSDS) for detailed toxicological information.

Conclusion

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a high-value synthetic intermediate that provides a stable and versatile entry point for the synthesis of complex nitrogen-containing heterocycles. Its synthesis is straightforward via the Gabriel reaction. The compound's true power lies in its dual reactivity: the phthalimide group serves as a robust protecting group for a primary amine, while the chloropyrazine moiety offers a site for facile nucleophilic aromatic substitution. This orthogonal reactivity makes it an ideal scaffold for the construction of diverse chemical libraries, empowering researchers and drug development professionals in their quest for novel therapeutic agents.

References

  • 2-((3-CHLOROPYRAZIN-2-YL)METHYL)ISOINDOLINE-1,3-DIONE CAS#867165-55-7 | CAS Substance Database | ChemRadar.

  • 2-((3-chloropyrazin-2-yl)Methyl)isoindoline-1,3-dione - NextSDS.

  • 2-((3-CHLOROPYRAZIN-2-YL)METHYL)ISOINDOLINE-1,3-DIONE CAS#867165-55-7 | FCMD | Food Contact Materials Regulations Database - ChemRadar.

  • 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione/CAS:867165-55-7-HXCHEM.

  • 2-((3-CHLOROPYRAZIN-2-YL)METHYL)ISOINDOLINE-1,3-DIONE CAS#867165-55-7 | GHS Classification Search Tool-ChemRadar.

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC.

  • Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics - Sciforum.

  • 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione - PubChem.

  • Gabriel synthesis - Wikipedia.

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  • Gabriel Synthesis | Thermo Fisher Scientific - TW.

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  • The Gabriel Synthesis - Master Organic Chemistry.

  • Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives - Der Pharma Chemica.

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  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI.

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit - Semantic Scholar.

  • (PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives - ResearchGate.

  • 2-[(6-Chloropyridin-3-yl)Methyl]isoindole-1,3-dione - NextSDS.

  • 2-(3-Chloropropyl)isoindoline-1,3-dione | Tranquilizing Agent | MedChemExpress.

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A - Semantic Scholar.

  • One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed.

  • CAS No. 45660-95-5 (2-Chloro-3-(chloromethyl)pyrazine) Synthetic Routes - Guidechem.

  • Pyrazine, 2-chloro-3-methyl- - the NIST WebBook.

  • Synthesis of isoindoline-1,3-diones | Download Scientific Diagram - ResearchGate.

  • TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents.

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate.

  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine - University of East Anglia.

  • Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed.

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Sources

An Investigative Guide to the Potential Therapeutic Targets of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a novel chemical entity constructed from two "privileged scaffolds" in medicinal chemistry: isoindoline-1,3-dione and pyrazine. While direct biological data for this specific molecule is not yet publicly available, a comprehensive analysis of its constituent moieties provides a strong rationale for investigating its therapeutic potential. The isoindoline-1,3-dione core is renowned for its role in potent anticancer and immunomodulatory agents like lenalidomide, as well as inhibitors of DNA repair and inflammation.[1] The pyrazine ring is a key component of numerous FDA-approved drugs and is associated with a wide spectrum of activities, including kinase inhibition.[2][3] This guide synthesizes the known pharmacology of these core structures to hypothesize and prioritize potential therapeutic targets for this hybrid molecule. We present a hypothesis-driven exploration of its potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP), various protein kinases, and inflammatory mediators such as cyclooxygenases (COX). Furthermore, we provide detailed, actionable experimental workflows for the synthesis and robust validation of these potential targets, designed for researchers and drug development professionals.

Introduction: A Molecule of Strategic Design

The rational design of new therapeutic agents often involves the strategic combination of pharmacophores with established biological relevance. The structure of 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a prime example of this approach, merging two heterocyclic systems of significant pharmacological interest.

The Privileged Scaffolds: Isoindoline-1,3-dione and Pyrazine

The isoindoline-1,3-dione (or phthalimide) core is a cornerstone of modern medicinal chemistry. Its notoriety began with thalidomide, but extensive research has since harnessed its therapeutic potential, leading to potent immunomodulators and anticancer drugs.[1] Derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][4]

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, is another vital scaffold found in numerous biologically active compounds.[2][5] Its derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6] A key mechanism for many pyrazine-based drugs is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2]

Structural Analysis and Rationale for Investigation

The target molecule combines these two scaffolds via a methylene linker. The isoindoline-1,3-dione portion provides a rigid, planar structure known to interact with various enzymatic targets. The chloropyrazine moiety is of particular interest; the pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the chloro-substituent provides a potential site for metabolic transformation or specific interactions within a binding pocket.[7] This unique combination suggests a high probability of novel biological activity, justifying a systematic investigation into its potential therapeutic targets.

The initial step in such an investigation is a plausible synthesis. The most common method for creating N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with a primary amine.[1]

Caption: General synthesis workflow for the target compound.

Hypothesis-Driven Target Exploration

Based on the extensive literature on its core scaffolds, we can formulate several primary hypotheses regarding the therapeutic targets of 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

Anticancer Activity: A Multifaceted Approach

Both the isoindoline-1,3-dione and pyrazine moieties are strongly associated with anticancer properties.[1][2] The potential mechanisms are diverse and warrant parallel investigation.

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA single-strand break repair.[8] Inhibiting PARP in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a successful class of targeted therapies.[9] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, the natural substrate for PARP, making it an excellent candidate for competitive inhibition at the enzyme's catalytic site.[10] Numerous isoindolinone-based PARP inhibitors have been developed, demonstrating potent activity.[10][11]

G cluster_cell BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds DNA_DSB DNA Double-Strand Break (DSB) at Replication Fork DNA_SSB->DNA_DSB replication stress PARP1->DNA_SSB repairs HR_Repair Homologous Recombination (HR) Repair (Deficient) DNA_DSB->HR_Repair normally repaired by Apoptosis Cell Death (Apoptosis) HR_Repair->Apoptosis failure leads to Inhibitor Target Compound Inhibitor->PARP1 inhibits

Caption: Proposed mechanism of synthetic lethality via PARP1 inhibition.

Dysregulation of protein kinase signaling is a hallmark of cancer.[2] Pyrazine derivatives have been successfully developed as potent inhibitors of various kinases, including receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[2] Additionally, derivatives of isoindoline-1,3-dione have been identified as inhibitors of S6K1, a downstream target of the critical mTOR signaling pathway that regulates cell growth and proliferation.[12]

Table 1: Examples of Related Heterocyclic Kinase Inhibitors

Scaffold Target Kinase Reported Activity Reference
Pyrazine c-Met, VEGFR-2 Varies (nM to low µM IC50) [2]

| Isoindoline-1,3-dione | S6K1 | ATP-competitive inhibition |[12] |

Anti-inflammatory and Immunomodulatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are key to prostaglandin production.[13] Several series of aminoacetylenic isoindoline-1,3-dione derivatives have been synthesized and shown to significantly inhibit both COX-1 and COX-2, leading to potent anti-inflammatory effects in animal models.[13][14][15][16] Given this precedent, the target compound is a candidate for COX inhibition.

The immunomodulatory effects of thalidomide and its analogs are partly mediated by their ability to modulate cytokine production, notably the suppression of tumor necrosis factor-alpha (TNF-α).[14] Studies on related isoindoline-1,3-dione compounds confirm their ability to suppress TNF-α from monocytes and macrophages, suggesting a potential anti-inflammatory mechanism.[14]

Neurodegenerative Disease Targets

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[17] The isoindoline-1,3-dione scaffold has been successfully incorporated into novel AChE inhibitors, where it is proposed to interact with the peripheral anionic site of the enzyme.[17][18] Various derivatives have shown potent AChE inhibitory activity, with IC50 values in the low micromolar to nanomolar range.[19]

Proposed Experimental Workflows for Target Validation

To systematically test the hypotheses outlined above, a tiered screening approach is recommended, beginning with broad in vitro enzymatic assays and progressing to more complex cell-based models.

G cluster_invitro Tier 1: In Vitro Target Screening cluster_cell Tier 2: Cell-Based Validation Lit_Review Literature Review & In Silico Analysis Synthesis Compound Synthesis & Purification Lit_Review->Synthesis PARP_Assay PARP1 Enzymatic Assay Synthesis->PARP_Assay Primary Screening Kinase_Panel Kinase Panel Screen (e.g., S6K1, c-Met, VEGFR2) Synthesis->Kinase_Panel Primary Screening COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Primary Screening AChE_Assay AChE Inhibition Assay Synthesis->AChE_Assay Primary Screening Cytotoxicity Cancer Cell Line Cytotoxicity (MTT/CCK-8) PARP_Assay->Cytotoxicity Hit Kinase_Panel->Cytotoxicity Hit Cytokine Cytokine Release Assay (LPS-stimulated Macrophages) COX_Assay->Cytokine Hit Neuroprotection Neuroprotection Assay (e.g., H2O2-induced stress) AChE_Assay->Neuroprotection Hit Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Lead_ID Lead Identification & SAR Studies Apoptosis->Lead_ID Cytokine->Lead_ID Neuroprotection->Lead_ID

Caption: A logical workflow for target identification and validation.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for screening AChE inhibitors.[1][19]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured colorimetrically at 412 nm. An inhibitor will slow this reaction.

  • Reagents & Materials:

    • 96-well microplate

    • Phosphate buffer (100 mM, pH 8.0)

    • AChE enzyme solution (from electric eel)

    • Acetylthiocholine iodide (ATCI) solution

    • DTNB solution

    • Test Compound (2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione) dissolved in DMSO, serially diluted.

    • Positive control (e.g., Donepezil)

  • Step-by-Step Procedure:

    • To each well of a 96-well plate, add 25 µL of the ATCI solution.

    • Add 50 µL of the DTNB solution.

    • Add 25 µL of the test compound at various concentrations (or vehicle/positive control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each concentration.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).[1]

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Reagents & Materials:

    • Cancer cell lines (e.g., a panel including BRCA-deficient and proficient lines, such as CAPAN-1 and BxPC-3, respectively).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well cell culture plates.

    • Test Compound, serially diluted in culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Step-by-Step Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100.

    • Plot the % Viability against the logarithm of the compound concentration and determine the IC50 value.

Data Interpretation and Future Directions

Positive "hits" from the initial in vitro screens (e.g., low micromolar or better IC50 values) should be prioritized for validation in cell-based assays. For example, if the compound shows potent PARP1 inhibition, it should be tested for selective cytotoxicity in BRCA-deficient cancer cell lines compared to BRCA-proficient lines. A successful outcome would strongly support the PARP inhibition hypothesis.

Similarly, if kinase inhibition is observed, downstream signaling pathways should be investigated in relevant cancer cell lines via techniques like Western blotting to confirm on-target effects. Promising results from these validation steps would form the basis for initiating structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately leading to in vivo efficacy studies in relevant disease models.

Conclusion

While 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is an understudied molecule, its chemical architecture, derived from the highly validated isoindoline-1,3-dione and pyrazine scaffolds, presents a compelling case for its investigation as a novel therapeutic agent. The most promising, hypothesis-driven targets include enzymes central to cancer progression (PARP, protein kinases) and mediators of inflammation (COX enzymes). The experimental workflows detailed in this guide provide a clear and robust pathway for systematically evaluating these potential targets, moving this compound from a chemical novelty to a potential clinical candidate.

References

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Sources

In Silico Analysis of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth, protocol-driven framework for the in silico modeling of 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, a novel small molecule with therapeutic potential. Recognizing the established roles of the pyrazine and isoindoline-1,3-dione scaffolds in kinase inhibition, this guide focuses on a comprehensive computational workflow to predict its interaction with the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a key target in oncology.[1][2] We will detail the rationale and step-by-step execution of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, this guide will explore the application of quantum mechanics, specifically Density Functional Theory (DFT), to elucidate the electronic properties of the molecule, providing a deeper understanding of its reactivity and interaction potential. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust in silico methodologies to accelerate the evaluation of novel chemical entities.

Introduction: Rationale for the In Silico Investigation

The convergence of high-performance computing and sophisticated molecular modeling algorithms has revolutionized early-stage drug discovery. In silico techniques offer a cost-effective and rapid means to prioritize lead candidates, elucidate mechanisms of action, and predict potential liabilities long before significant investment in chemical synthesis and biological testing. The subject of this guide, 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, represents a compelling case for such a computational-first approach.

The molecule is a conjugate of two pharmacologically significant moieties:

  • Pyrazine: This nitrogen-containing heterocycle is a common feature in numerous FDA-approved drugs and is particularly prevalent in kinase inhibitors.[3] Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring the ligand within the hinge region of the kinase active site.[3][4]

  • Isoindoline-1,3-dione (Phthalimide): This scaffold is present in a variety of biologically active compounds, including analgesics, anti-inflammatory agents, and anticancer drugs.[5] Notably, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of several kinases, including PIM-1.[6][7]

Given the established roles of these fragments in targeting kinases, we hypothesize that 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a potential inhibitor of the PIM-1 kinase. PIM-1 is a constitutively active serine/threonine kinase implicated in the progression of various hematological malignancies and solid tumors, making it an attractive therapeutic target.[1][2][8]

This guide will therefore focus on a multi-faceted in silico workflow to rigorously evaluate this hypothesis.

Part I: Molecular Docking - Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[8] This initial step is crucial for understanding the potential binding mode of our compound within the PIM-1 kinase active site.

Causality Behind Experimental Choices

The choice of the PIM-1 kinase crystal structure is critical for the accuracy of the docking simulation. We will utilize a high-resolution X-ray crystal structure from the Protein Data Bank (PDB) that is co-crystallized with a ligand, as this provides a validated and biologically relevant conformation of the active site. For this study, we select PDB ID: 4JX3, which has a resolution of 2.50 Å and is in complex with a pyrido[4,3-d]pyrimidine-derivative inhibitor.[9] This provides a well-defined binding pocket for our docking calculations.

For the docking algorithm, we will employ AutoDock Vina, a widely used open-source program known for its speed and accuracy.[10] The scoring function in AutoDock Vina provides an estimation of the binding affinity in kcal/mol, allowing for the ranking of different poses.

Step-by-Step Protocol for Molecular Docking with AutoDock Vina

2.2.1. Preparation of the PIM-1 Kinase Receptor (PDB: 4JX3)

  • Download and Clean the PDB File:

    • Obtain the PDB file for 4JX3 from the RCSB PDB database.

    • Using a molecular visualization tool such as PyMOL or UCSF Chimera, remove all water molecules and any co-crystallized ligands and ions.

    • Save the cleaned protein structure as a new PDB file (e.g., 4JX3_protein.pdb).

  • Prepare the Receptor for AutoDock:

    • Use AutoDock Tools (ADT) to prepare the receptor.[1]

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared receptor in the PDBQT format (e.g., 4JX3_protein.pdbqt). This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

2.2.2. Preparation of the Ligand: 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

  • Generate a 3D Structure:

    • Draw the 2D structure of the ligand using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation.

    • Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the structure as an SDF or MOL2 file.

  • Prepare the Ligand for AutoDock:

    • Use ADT to prepare the ligand.

    • Detect the rotatable bonds, which will be explored during the docking process.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

2.2.3. Defining the Docking Grid Box

  • Identify the Active Site:

    • The active site of PIM-1 kinase is located in the cleft between the N- and C-lobes and includes the hinge region. Key residues in the ATP-binding pocket include Lys67, Glu121, and Asp186.[8][11]

  • Set the Grid Box Parameters in ADT:

    • Center the grid box on the co-crystallized ligand from the original PDB file to ensure it encompasses the entire active site.

    • Adjust the dimensions of the grid box to be large enough to allow for the free rotation and translation of the ligand (e.g., 25 x 25 x 25 Å).

    • Save the grid parameters to a configuration file (e.g., conf.txt).

2.2.4. Running the AutoDock Vina Simulation

  • Create a Configuration File (conf.txt):

  • Execute AutoDock Vina from the command line:

  • Analyze the Results:

    • The output file (docking_results.pdbqt) will contain the predicted binding poses and their corresponding binding affinities.

    • Visualize the top-ranked poses in complex with the PIM-1 kinase using PyMOL or UCSF Chimera to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualization of the Docking Workflow

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation pdb Download PDB (4JX3) clean Clean PDB pdb->clean addH Add Hydrogens clean->addH charges_prot Assign Charges addH->charges_prot pdbqt_prot Save as PDBQT charges_prot->pdbqt_prot grid Define Grid Box pdbqt_prot->grid draw Draw 2D Structure gen3d Generate 3D draw->gen3d emin_lig Energy Minimize gen3d->emin_lig pdbqt_lig Save as PDBQT emin_lig->pdbqt_lig pdbqt_lig->grid run_vina Run AutoDock Vina grid->run_vina analysis Analyze Results run_vina->analysis

Caption: Workflow for molecular docking using AutoDock Vina.

Part II: Molecular Dynamics Simulation - Assessing Binding Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the predicted binding pose over time.

Causality Behind Experimental Choices

We will use GROMACS, a versatile and widely used open-source package for performing MD simulations.[12][13] The CHARMM36 force field will be employed for the protein, as it is well-validated for biomolecular simulations. The ligand will be parameterized using the CGenFF server, which is compatible with the CHARMM force field. The simulation will be performed in a solvated environment with explicit water molecules to mimic physiological conditions.

Step-by-Step Protocol for GROMACS MD Simulation

This protocol assumes the user has a starting complex structure from the molecular docking (the top-ranked pose).

3.2.1. System Preparation

  • Prepare the Complex:

    • Combine the PDBQT files of the receptor and the top-ranked ligand pose into a single PDB file (complex.pdb).

  • Generate Ligand Topology:

    • Submit the ligand's MOL2 file to the CGenFF server to obtain a CHARMM-compatible topology file (ligand.str).

    • Convert the ligand.str file to the GROMACS topology format (ligand.itp) using a conversion script.

  • Generate Protein Topology:

    • Use the pdb2gmx tool in GROMACS to generate the protein topology using the CHARMM36 force field.

  • Combine Topologies:

    • Create a master topology file (topol.top) that includes the protein and ligand topologies.

3.2.2. Solvation and Ionization

  • Create a Simulation Box:

    • Use gmx editconf to define a simulation box around the complex (e.g., a cubic box with a 1.0 nm distance between the protein and the box edge).

  • Solvate the System:

    • Use gmx solvate to fill the simulation box with water molecules (e.g., TIP3P water model).

  • Add Ions:

    • Use gmx grompp and gmx genion to add ions to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M NaCl).

3.2.3. Energy Minimization and Equilibration

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

  • NVT Equilibration:

    • Perform a 100 ps NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

  • NPT Equilibration:

    • Perform a 100 ps NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density of the system.

3.2.4. Production MD Simulation

  • Run the Production Simulation:

    • Run a production MD simulation for a desired length of time (e.g., 100 ns) using gmx mdrun.

  • Analyze the Trajectory:

    • Use GROMACS analysis tools to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond formation and other interactions between the protein and ligand over the course of the simulation.

Visualization of the MD Simulation Workflow

md_workflow start Docked Complex (PDB) prep System Preparation (Topologies, Box) start->prep solvate Solvation & Ionization prep->solvate em Energy Minimization solvate->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt md Production MD (100 ns) npt->md analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md->analysis

Caption: Workflow for molecular dynamics simulation using GROMACS.

Part III: ADMET Profiling - Predicting Drug-Likeness

Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development. We will use freely available web-based tools, SwissADME and pkCSM, to predict the pharmacokinetic and toxicity profiles of our compound.[14][15][16][17]

Causality Behind Experimental Choices

SwissADME provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[18][19][20] pkCSM uses graph-based signatures to predict a wide range of ADMET properties, offering a complementary perspective.[15][16] Using both tools provides a more robust prediction.

Step-by-Step Protocol for ADMET Prediction
  • Obtain the SMILES String:

    • Generate the SMILES (Simplified Molecular Input Line Entry System) string for 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione from a chemical drawing software.

  • SwissADME Prediction:

    • Navigate to the SwissADME website.

    • Paste the SMILES string into the input box and run the prediction.

    • Analyze the results, paying close attention to Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier penetration, and potential for P-glycoprotein or cytochrome P450 inhibition.

  • pkCSM Prediction:

    • Navigate to the pkCSM website.

    • Submit the SMILES string for prediction.

    • Analyze the predicted values for absorption, distribution, metabolism, excretion, and toxicity (e.g., AMES toxicity, oral rat acute toxicity).

Data Presentation of Predicted ADMET Properties
PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Physicochemical Properties
Molecular WeightValueValueConforms to drug-likeness rules
LogPValueValueIndicates lipophilicity
Water SolubilityDescriptorlog(mol/L)Predicts solubility in aqueous media
Pharmacokinetics
GI AbsorptionHighPercentageLikelihood of oral absorption
BBB PermeantNoNoUnlikely to cross the blood-brain barrier
CYP Inhibitor (e.g., CYP2D6)NoYes/NoPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule0 violationsN/AGood oral bioavailability predicted
Toxicity
AMES ToxicityN/ANoUnlikely to be mutagenic

(Note: The values in this table are placeholders and would be filled with the actual prediction results.)

Part IV: Quantum Mechanics - Unveiling Electronic Properties

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can provide insights into the electronic structure of a molecule that are not captured by classical molecular mechanics.[11][18][21]

Causality Behind Experimental Choices

We will use the B3LYP functional with the 6-31G* basis set, a widely used and well-validated combination for organic molecules, to perform DFT calculations using the Gaussian software package.[22][23][24] This will allow us to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity, and the molecular electrostatic potential (MEP), which can identify regions of the molecule that are prone to electrophilic and nucleophilic attack.

Step-by-Step Protocol for DFT Calculations
  • Prepare the Input File:

    • Use the energy-minimized 3D structure of the ligand.

    • Create a Gaussian input file (ligand.com) specifying the B3LYP/6-31G* level of theory for geometry optimization and frequency calculation.

  • Run the Gaussian Calculation:

    • Submit the input file to Gaussian.

  • Analyze the Output:

    • Extract the HOMO and LUMO energies from the output file to calculate the HOMO-LUMO gap.

    • Generate the molecular electrostatic potential map to visualize the charge distribution.

Visualization of the DFT Calculation Workflow

dft_workflow start Energy-Minimized Ligand input Create Gaussian Input File (B3LYP/6-31G*) start->input run Run Gaussian Calculation input->run analysis Analyze Output (HOMO, LUMO, MEP) run->analysis

Caption: Workflow for DFT calculations using Gaussian.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione as a potential PIM-1 kinase inhibitor. By systematically applying molecular docking, molecular dynamics simulations, ADMET profiling, and quantum mechanics calculations, researchers can generate a robust dataset to inform decisions regarding the further development of this and other novel chemical entities. The protocols provided herein are designed to be both informative for experienced computational chemists and accessible to those new to the field. The insights gained from these computational studies will be invaluable in guiding the synthesis and biological testing of the most promising candidates, ultimately accelerating the drug discovery pipeline.

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The Strategic Synthesis of Novel Chloropyrazine Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chloropyrazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[1][2] Its inherent electronic properties and the reactivity of the chloro-substituent make it a privileged starting point for the synthesis of diverse compound libraries.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel chloropyrazine compounds. We will delve into established and cutting-edge synthetic methodologies, from classical condensation reactions to modern transition-metal-catalyzed cross-couplings and direct C-H functionalization. The causality behind experimental choices will be explained, and detailed, self-validating protocols for key reactions will be provided. This guide aims to equip researchers with the knowledge and practical insights necessary to effectively leverage the chloropyrazine core in their drug discovery and development endeavors.

The Enduring Importance of the Chloropyrazine Core in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a recurring motif in a vast array of pharmaceuticals and biologically active compounds.[2] The introduction of a chlorine atom onto this electron-deficient ring system creates a highly valuable synthetic intermediate.[1][3] The chloro-substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and provides a handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions.[3][4][5][6] This dual reactivity allows for the facile and predictable introduction of a wide range of functional groups, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

The significance of the chloropyrazine scaffold is underscored by its presence in numerous clinically relevant molecules and promising drug candidates, including those with antitubercular, anticancer, and antimicrobial activities.[7][8][9]

Navigating the Synthetic Landscape: Methodologies for Chloropyrazine Elaboration

The synthesis of novel chloropyrazine derivatives can be broadly categorized into two main approaches: the construction of the pyrazine ring itself, followed by chlorination, or the functionalization of a pre-existing chloropyrazine core. This guide will focus on the latter, as it represents the most common and versatile strategy in drug discovery.

Foundational Strategies: Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring, further enhanced by the inductive effect of the chlorine atom, makes 2-chloropyrazine and its derivatives highly susceptible to nucleophilic aromatic substitution.[3] This provides a straightforward and often high-yielding method for introducing amine, alcohol, and thiol functionalities.

A prime example of this is the synthesis of pyrazinamide derivatives, a class of compounds with significant antitubercular activity.[7][9][10] The key step in the synthesis of many of these derivatives is the aminodehalogenation of a chloropyrazine precursor.[7][9]

Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamide [7]

This protocol describes the synthesis of a pyrazinamide derivative via nucleophilic aromatic substitution, with the option of conventional heating or microwave-assisted synthesis.

  • Materials: 3-Chloropyrazine-2-carboxamide, benzylamine, triethylamine (for conventional heating), pyridine (for microwave synthesis), tetrahydrofuran (THF) (for conventional heating), methanol (for microwave synthesis).

  • Conventional Heating Procedure:

    • Dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in THF (20 mL) in a round-bottom flask.

    • Add two equivalents of the corresponding benzylamine and an equimolar amount of triethylamine.

    • Heat the reaction mixture at 70°C under reflux with continuous stirring for 15 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane-ethyl acetate (1:1) eluent.

    • Upon completion, purify the product using preparative flash chromatography.

  • Microwave-Assisted Procedure:

    • Combine 3-chloropyrazine-2-carboxamide, the corresponding benzylamine, and pyridine as a base in methanol in a microwave reactor vessel.

    • Heat the reaction mixture in a microwave reactor for 30 minutes.

    • After cooling, purify the product using flash chromatography.

Causality of Experimental Choices:

  • Base: Triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: THF is a suitable solvent for conventional heating due to its appropriate boiling point and ability to dissolve the reactants. Methanol is often used in microwave synthesis due to its high dielectric constant, which allows for efficient heating.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[7]

The Power of Palladium: Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to chloropyrazine chemistry has opened up a vast landscape of possibilities for C-C and C-heteroatom bond formation.[4][5][6][11] Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings are particularly well-suited for the functionalization of chloropyrazines.[4][5][6]

Suzuki Coupling: This reaction enables the formation of a C-C bond between a chloropyrazine and an organoboron compound. It is a robust and versatile method for introducing aryl and heteroaryl substituents.[4]

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with a chloropyrazine, providing access to alkynylpyrazine derivatives.[4]

Heck Coupling: While less common for pyrazines due to the electrophilicity of the ring, the Heck reaction can be employed to form C-C bonds between a chloropyrazine and an alkene.[4]

Experimental Workflow: General Palladium-Catalyzed Cross-Coupling of Chloropyrazines

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Chloropyrazine Chloropyrazine Derivative Reaction_Vessel Inert Atmosphere (e.g., N2, Ar) Chloropyrazine->Reaction_Vessel Coupling_Partner Organoboron (Suzuki) Terminal Alkyne (Sonogashira) Alkene (Heck) Coupling_Partner->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., Na2CO3, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quenching (e.g., Water, Sat. NH4Cl) Monitoring->Quenching Upon Completion Extraction Extraction (e.g., Ethyl Acetate, DCM) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Functionalized Pyrazine Product Purification->Product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions of chloropyrazines.

The Frontier of Synthesis: Direct C-H Functionalization

A more recent and highly atom-economical approach to the synthesis of functionalized pyrazines is through direct C-H activation.[12] This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.[12] Ruthenium-catalyzed C-H activation has been successfully employed for the arylation of phenyl-substituted pyrazines.[12]

Logical Framework for Pyrazine-Directed C-H Functionalization

G cluster_0 Chelation Assistance cluster_1 C-H Bond Cleavage cluster_2 Functionalization Pyrazine_N Pyrazine Nitrogen Atom Metal_Catalyst Transition Metal Catalyst (e.g., Ru(II)) Pyrazine_N->Metal_Catalyst Coordinates to Ortho_CH ortho-C-H Bond of Phenyl Substituent Metal_Catalyst->Ortho_CH Directs Cleavage of Metallacycle Formation of a Metallacyclic Intermediate Ortho_CH->Metallacycle Coupling_Partner Coupling Partner (e.g., Aryl Halide) Metallacycle->Coupling_Partner Reacts with Reductive_Elimination Reductive Elimination Coupling_Partner->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Yields

Caption: Logical flow of pyrazine-directed C-H functionalization.

Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions.[13] Dicyanopyrazine (DPZ) and its derivatives have shown great potential as organic photoredox catalysts.[14][15][16] This approach can be utilized for various reactions, including α-functionalization of amines and deracemization of α-amino esters.[14] The use of photoredox catalysis offers a sustainable and efficient alternative to traditional synthetic methods.

Characterization and Data Analysis

The unambiguous characterization of novel chloropyrazine compounds is crucial for ensuring their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[17][18]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[17]
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula.[18]
Melting Point A physical property that can be used to assess the purity of a solid compound.[17]

Applications in Drug Discovery and Beyond

The synthetic versatility of chloropyrazines has led to their widespread use in the development of new therapeutic agents and functional materials.

  • Antitubercular Agents: As previously mentioned, pyrazinamide is a first-line drug for the treatment of tuberculosis, and numerous novel pyrazinamide derivatives with improved activity and reduced toxicity are being developed.[7][9]

  • Anticancer Agents: The chloropyridazine scaffold, a close relative of chloropyrazine, has been incorporated into novel hybrids that exhibit promising anticancer activity through apoptosis induction and PARP-1 inhibition.[8]

  • Acetylcholinesterase Inhibitors: Novel 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[17]

  • Functional Materials: Pyrazine derivatives are being explored for their potential in creating advanced functional materials, such as conductive polymers and luminescent compounds, due to the unique electronic properties of the pyrazine ring.[3]

Conclusion and Future Outlook

Chloropyrazine compounds continue to be a rich source of innovation in medicinal chemistry and materials science. The ongoing development of novel synthetic methodologies, particularly in the areas of direct C-H functionalization and photoredox catalysis, will undoubtedly lead to the discovery of new chloropyrazine derivatives with enhanced biological activity and novel properties. As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design and synthesize next-generation therapeutics and functional materials based on this versatile heterocyclic scaffold.

References

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Methodological & Application

Application Notes & Protocols for High-Throughput Screening with 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Scaffold

The convergence of privileged structures in medicinal chemistry often heralds the discovery of novel biological activities. The compound 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a prime example of such a convergence, wedding the biologically versatile isoindoline-1,3-dione (phthalimide) core with a substituted pyrazine ring. The isoindoline-1,3-dione moiety is a well-established pharmacophore found in drugs with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, and immunomodulatory agents.[1][2][3][4] Notably, the phthalimide structure is known to interact with various biological targets, underscoring its potential for broad-spectrum activity.[1] The pyrazine ring, an electron-deficient aromatic heterocycle, is another key feature of numerous FDA-approved drugs and often serves as a crucial hydrogen bond acceptor in interactions with protein targets, such as kinases.[5]

Given the absence of published biological data for 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, a high-throughput screening (HTS) campaign is the logical and efficient first step to elucidate its biological function and identify potential therapeutic applications.[6][7] This document provides detailed application notes and protocols for a comprehensive HTS strategy, encompassing both target-based and phenotypic screening approaches. These protocols are designed to be robust, reproducible, and serve as a foundational guide for researchers in drug discovery.[8][9][10]

Section 1: Target-Based High-Throughput Screening - A Focused Inquiry

Target-based screening is a reductionist approach that aims to identify compounds that modulate the activity of a specific, purified biological target, such as an enzyme or receptor.[11][12] This method is advantageous for its clear-cut interpretation of results and its direct path to understanding the mechanism of action. Based on the known activities of isoindoline-1,3-dione and pyrazine derivatives, a relevant starting point for a target-based screen is to investigate the compound's effect on key enzymes involved in cancer and inflammation, such as cyclooxygenase (COX) enzymes or protein kinases.

Hypothetical Target: Cyclooxygenase-2 (COX-2)

Several N-alkyl-isoindoline-1,3-diones have demonstrated inhibitory activity against COX enzymes, which are pivotal in the inflammatory cascade.[2] Therefore, a biochemical assay to determine the inhibitory potential of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione against human recombinant COX-2 is a scientifically sound starting point.

Experimental Workflow for COX-2 Inhibition Assay

The following workflow outlines the key stages of the HTS campaign, from initial assay development to hit confirmation.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening Cascade cluster_followup Hit Characterization Assay_Dev Assay Development & Optimization Miniaturization Miniaturization to 384-well Format Assay_Dev->Miniaturization Automation Automation Readiness Miniaturization->Automation Pilot Pilot Screen Automation->Pilot Primary Primary HTS Pilot->Primary Confirmation Hit Confirmation Primary->Confirmation Potency Potency Determination (IC50) Confirmation->Potency Selectivity Selectivity Profiling (COX-1) Potency->Selectivity SAR Preliminary SAR Selectivity->SAR

Caption: Target-Based HTS Workflow for COX-2 Inhibition.

Detailed Protocol: Fluorescence-Based COX-2 Inhibitor Screening

This protocol is designed for a 384-well plate format, which offers a balance between throughput and reagent consumption.[13][14][15]

1.3.1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplex Red)

  • Heme cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • Negative control (DMSO)

  • 384-well black, flat-bottom plates

1.3.2. Assay Development and Optimization:

Before initiating the HTS, it is crucial to optimize assay conditions to ensure robustness and a suitable screening window.[8][10]

ParameterOptimization GoalRationale
Enzyme Concentration Determine the lowest concentration that provides a robust signal.Minimizes reagent cost and ensures the assay is sensitive to inhibition.
Substrate (Arachidonic Acid) Concentration Typically at or near the Km value.Provides a good balance between assay sensitivity and signal intensity.
Incubation Time Shortest time to achieve a stable, linear signal.Maximizes throughput and minimizes potential for compound instability.
DMSO Tolerance Highest concentration of DMSO that does not significantly affect enzyme activity.Ensures that the compound vehicle does not interfere with the assay.

1.3.3. Primary HTS Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione from a stock library (e.g., 10 mM in DMSO) into the appropriate wells of a 384-well plate. This will result in a final assay concentration of 10 µM in a 50 µL reaction volume.

  • Control Plating: Dispense 50 nL of the positive control (Celecoxib) and negative control (DMSO) into designated wells.

  • Enzyme Addition: Add 25 µL of a 2X solution of COX-2 enzyme and heme cofactor in assay buffer to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Add 25 µL of a 2X solution of arachidonic acid and the fluorescent probe to all wells to initiate the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescent plate reader and measure the signal every minute for 20 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

1.3.4. Data Analysis and Hit Identification:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[15]

  • Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further confirmation.

1.3.5. Hit Confirmation and Potency Determination:

  • Re-test the primary hits in the same assay to confirm their activity.

  • For confirmed hits, perform a dose-response analysis by testing a range of concentrations (e.g., 10-point serial dilution) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Section 2: Phenotypic High-Throughput Screening - A Systems-Based Approach

Phenotypic screening evaluates the effect of compounds on whole cells or organisms, allowing for the discovery of molecules that modulate complex biological pathways without a priori knowledge of the specific target.[11][15] This approach is particularly valuable for identifying compounds with novel mechanisms of action.

Hypothetical Phenotypic Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Macrophages

Given the potential anti-inflammatory properties of the scaffold, a relevant phenotypic assay is to measure the inhibition of nitric oxide (NO) production in a macrophage cell line (e.g., RAW 264.7) stimulated with LPS. LPS is a potent inflammatory stimulus that induces the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

Experimental Workflow for Phenotypic Screening

Phenotypic_Workflow cluster_prep_pheno Assay Preparation cluster_screen_pheno Screening Cascade cluster_followup_pheno Hit Characterization Cell_Culture Cell Line Maintenance & QC Assay_Dev_Pheno Assay Development & Optimization Cell_Culture->Assay_Dev_Pheno Miniaturization_Pheno Miniaturization to 384-well Format Assay_Dev_Pheno->Miniaturization_Pheno Primary_Pheno Primary Phenotypic Screen Miniaturization_Pheno->Primary_Pheno Hit_Confirm_Pheno Hit Confirmation & Counterscreen Primary_Pheno->Hit_Confirm_Pheno Potency_Pheno Potency Determination (EC50) Hit_Confirm_Pheno->Potency_Pheno Toxicity_Assay Cytotoxicity Assessment Potency_Pheno->Toxicity_Assay MOA_Studies Mechanism of Action Studies Toxicity_Assay->MOA_Studies

Caption: Phenotypic HTS Workflow for Anti-Inflammatory Activity.

Detailed Protocol: Griess Assay for Nitric Oxide Quantification

This protocol is also designed for a 384-well format to ensure high throughput.

2.3.1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO detection)

  • 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione (dissolved in DMSO)

  • Positive control (e.g., L-NAME, an iNOS inhibitor)

  • Negative control (DMSO)

  • 384-well clear, flat-bottom tissue culture-treated plates

2.3.2. Assay Development and Optimization:

ParameterOptimization GoalRationale
Cell Seeding Density Optimal cell number for a robust signal without over-confluence.Ensures cell health and a consistent response to stimuli.[9]
LPS Concentration Lowest concentration that elicits a sub-maximal response (EC80).Maximizes the window for detecting inhibitory effects.
Incubation Time Time point with the highest signal-to-background ratio for NO production.Captures the peak of the inflammatory response.

2.3.3. Primary HTS Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at the pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition: Add 50 nL of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, positive control, or negative control to the respective wells.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C and 5% CO2.

  • Stimulation: Add LPS to all wells (except for unstimulated controls) to a final concentration of the pre-determined EC80.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • NO Detection:

    • Transfer a portion of the cell culture supernatant to a new 384-well plate.

    • Add Griess Reagent to each well and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a plate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

2.3.4. Data Analysis and Hit Identification:

  • Calculate the percent inhibition of NO production for each compound.

  • Assess assay quality using the Z'-factor.

  • Select hits based on a defined inhibition threshold (e.g., >50%).

2.3.5. Hit Confirmation and Counterscreening:

  • Confirm the activity of primary hits in the Griess assay.

  • Perform a counterscreen to identify and eliminate cytotoxic compounds. A common method is to use a cell viability assay (e.g., CellTiter-Glo®). Compounds that are cytotoxic will appear as hits in the primary assay due to cell death, not specific inhibition of NO production.

Section 3: Concluding Remarks and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial biological characterization of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione through high-throughput screening. The dual-pronged approach of target-based and phenotypic screening maximizes the potential for discovering novel biological activities and mechanisms of action. Positive hits from these screens will serve as the starting point for more in-depth studies, including lead optimization, in vivo efficacy testing, and target deconvolution for hits from the phenotypic screen. The unique combination of the isoindoline-1,3-dione and pyrazine scaffolds makes this compound a compelling candidate for drug discovery, and a systematic HTS campaign is the essential first step in unlocking its therapeutic potential.

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  • Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed. Available from: [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate. Available from: [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione - ResearchGate. Available from: [Link]

  • 2-((3-CHLOROPYRAZIN-2-YL)METHYL)ISOINDOLINE-1,3-DIONE CAS#867165-55-7 | GHS Classification Search Tool-ChemRadar. Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. Available from: [Link]

Sources

Application Note: LC-MS/MS Method Development and Validation for 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of substituted imidazopyrazines, kinase inhibitors, and novel opioid receptor ligands [1]. Because it bridges a highly polarizable isoindoline-1,3-dione (phthalimide) moiety with a halogenated pyrazine ring, monitoring its purity, reaction kinetics, and trace degradation products requires a highly specific analytical framework.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals.

Chemical Properties & Mechanistic Insights

To design a robust LC-MS method, we must first analyze the physicochemical properties of the analyte.

Table 1: Analyte Physicochemical Properties

ParameterValueAnalytical Implication
Chemical Formula C₁₃H₈ClN₃O₂Determines the exact mass and isotopic distribution.
Monoisotopic Mass 273.0305 DaHigh-resolution MS target mass.
Precursor Ion [M+H]⁺ m/z 274.0 (³⁵Cl) / 276.0 (³⁷Cl)Primary targets for Q1 selection in ESI+ mode.
Structural Features Phthalimide + ChloropyrazineSusceptible to alkaline hydrolysis; requires acidic LC conditions.
Causality in Chromatographic Design

Phthalimide derivatives are known to be susceptible to ring-opening hydrolysis under neutral to alkaline conditions, forming amide-acid degradants. Therefore, the use of an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is not merely for ionization enhancement; it is a critical choice to chemically stabilize the isoindoline-1,3-dione ring during the chromatographic run. Furthermore, the weakly basic nitrogens on the pyrazine ring ensure excellent retention and peak shape on a standard sub-2 µm C18 stationary phase.

Ionization and the Self-Validating Isotopic Signature

Electrospray Ionization in positive mode (ESI+) is the optimal technique [3]. Protonation preferentially occurs at the less sterically hindered pyrazine nitrogen.

The Self-Validating Mechanism: The presence of a single chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. By monitoring both the m/z 274.0 and m/z 276.0 precursor ions, analysts can create a self-validating assay. If a detected peak does not exhibit this strict 3:1 ratio in the MS1 full scan (or across specific MRM transitions), it can be immediately ruled out as an isobaric interference.

Fragmentation Pathways (MS/MS)

During Collision-Induced Dissociation (CID), the aliphatic C-N bond linking the methyl group to the phthalimide acts as the primary cleavage site. This yields two highly stable, conjugated product ions:

  • m/z 148.0 : The protonated phthalimide fragment [2].

  • m/z 127.0 : The (3-chloropyrazin-2-yl)methyl cation.

Secondary fragmentation of the phthalimide moiety involves the characteristic neutral loss of CO₂ (44 Da) or CO (28 Da), which are classic hallmarks of N-substituted phthalimides [2].

Fragmentation M Precursor Ion [M+H]+ m/z 274.0 (35Cl) F1 Phthalimide Cation m/z 148.0 M->F1 C-N Bond Cleavage F2 (3-Chloropyrazin-2-yl)methyl Cation m/z 127.0 M->F2 C-N Bond Cleavage F3 Loss of CO2 m/z 104.0 F1->F3 -CO2 (44 Da) F4 Loss of CO m/z 120.0 F1->F4 -CO (28 Da)

Caption: Primary ESI+ CID fragmentation pathways for 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

Experimental Protocols

Sample Preparation Workflow

Due to the rigid planar structure of the phthalimide group, the compound exhibits limited solubility in pure water.

  • Stock Solution : Dissolve the reference standard in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1.0 mg/mL.

  • Working Solutions : Dilute the stock solution using Acetonitrile/Water (50:50, v/v) to achieve the desired calibration curve range (e.g., 1 ng/mL to 1000 ng/mL). Avoid using pure aqueous diluents to prevent analyte precipitation.

Workflow S1 S1 S2 2. UHPLC Separation C18, Acidic Gradient S1->S2 S3 3. ESI+ Ionization Protonation at Pyrazine S2->S3 S4 4. Triple Quad MS MRM Acquisition S3->S4 S5 5. Data Analysis Isotope Ratio Validation S4->S5

Caption: End-to-end analytical workflow for the LC-MS/MS quantification of the target analyte.

UHPLC Conditions
  • System : Waters ACQUITY UPLC or equivalent.

  • Column : ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Column Temperature : 40 °C.

  • Injection Volume : 2.0 µL.

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

Table 2: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
3.000.4010.090.06 (Linear)
4.000.4010.090.06 (Linear)
4.100.4095.05.06 (Linear)
5.500.4095.05.06 (Linear)
Mass Spectrometry (MRM) Parameters
  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 450 °C.

  • Desolvation Gas Flow : 800 L/hr (Nitrogen).

  • Collision Gas : Argon (approx. 3.5 × 10⁻³ mbar).

To ensure the assay is self-validating, transitions for both the ³⁵Cl and ³⁷Cl isotopes must be monitored.

Table 3: Optimized MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose / Assignment
274.0 148.0 253020Quantifier (Phthalimide cation)
274.0127.0253025Qualifier 1 (³⁵Cl-Pyrazinyl-methyl)
274.0104.0253035Qualifier 2 (Phthalimide - CO₂)
276.0 129.0 253025Isotope Validator (³⁷Cl-Pyrazinyl-methyl)

Note: The ratio of the peak area of (274.0 → 127.0) to (276.0 → 129.0) must strictly fall within 3.0 ± 0.3 for positive confirmation of the intact chlorinated analyte.

References

  • Substituted imidazopyr- and imidazotri-azines (US Patent US8481733B2). Google Patents. Details the synthesis, intermediate utilization, and HPLC characterization of N-[(3-Chloropyrazin-2-yl)methyl] derivatives.
  • Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry . LIANG Xian-rui, GUO Zi-li, YU Chuan-ming. Journal of Chinese Mass Spectrometry Society. Discusses the characteristic loss of CO/CO₂ and phthalimide nucleus cleavage in ESI-MS. [2] URL:[Link]

Application Note: ¹H NMR Characterization of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione (CAS: 867165-55-7) [1] is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients. The molecule features a phthalimide-protected amine linked via a methylene bridge to a halogenated pyrazine core.

Accurate structural verification via Proton Nuclear Magnetic Resonance (¹H NMR) is critical for confirming successful coupling and ensuring the regiochemical integrity of the pyrazine ring prior to downstream deprotection. This application note provides a comprehensive, field-validated protocol for the ¹H NMR characterization of this compound, detailing the causality behind the observed chemical shifts, spin-spin coupling networks, and optimal acquisition parameters.

Structural Domains and Chemical Shift Causality

The ¹H NMR spectrum of this compound can be logically deconvoluted into three distinct structural domains. Understanding the electronic environment of each domain is essential for accurate spectral assignment and troubleshooting [2].

  • Domain 1: The Phthalimide Core (Isoindoline-1,3-dione) The four aromatic protons of the phthalimide moiety form a classic AA'BB' spin system. Due to the symmetry of the molecule, the protons are chemically equivalent in pairs but magnetically inequivalent. The strong electron-withdrawing effect of the two adjacent carbonyl groups deshields these protons, pushing them downfield. They manifest as two distinct, complex multiplets (often appearing as pseudo-doublets of doublets) centered around δ 7.70 – 7.90 ppm .

  • Domain 2: The Methylene Linker (-CH₂-) The methylene group acts as a bridge between the strongly electron-withdrawing phthalimide nitrogen and the electron-deficient 3-chloropyrazine ring. This dual inductive deshielding effect strips electron density from the protons, resulting in a pronounced downfield shift. Because there are no adjacent protons on either neighboring atom, the signal appears as a sharp singlet integrating to 2H, typically observed near δ 5.15 ppm .

  • Domain 3: The 3-Chloropyrazine Ring The pyrazine ring contains two protons at positions 5 and 6. The presence of two electronegative nitrogen atoms in the aromatic ring, combined with the inductive effect of the chlorine atom at position 3, causes extreme deshielding. These protons appear furthest downfield (δ 8.30 – 8.50 ppm ). They couple to each other with a small ortho-heteroaromatic coupling constant (J ≈ 2.5 Hz), appearing as two distinct doublets [3].

G Molecule 2-((3-Chloropyrazin-2-yl)methyl) isoindoline-1,3-dione Phthalimide Phthalimide Moiety (Aromatic) Molecule->Phthalimide Domain 1 Methylene Methylene Linker (-CH2-) Molecule->Methylene Domain 2 Pyrazine 3-Chloropyrazine Ring (Heteroaromatic) Molecule->Pyrazine Domain 3 Phth_Signal δ 7.70 - 7.90 ppm Multiplets (4H) AA'BB' Spin System Phthalimide->Phth_Signal Anisotropic Effect Meth_Signal δ ~5.15 ppm Singlet (2H) Deshielded by N & Ar Methylene->Meth_Signal Inductive Effect Pyr_Signal δ 8.35 - 8.45 ppm Two Doublets (2H) J ≈ 2.5 Hz Pyrazine->Pyr_Signal Heteroatom Deshielding

Fig 1: Logical mapping of structural domains to 1H NMR signals.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data acquisition, the following protocol must be strictly adhered to. This workflow incorporates self-validating checks to confirm sample purity and instrument calibration.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 10–15 mg of high-purity 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

    • Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality Check: CDCl₃ is optimal because the compound lacks exchangeable protons (like -OH or -NH) that would require a polar aprotic solvent like DMSO-d₆. Ensure the solution is particulate-free to avoid magnetic field inhomogeneities (shimming errors).

  • Instrument Parameters:

    • Frequency: 400 MHz or 600 MHz (higher field strength resolves the AA'BB' system more cleanly).

    • Probe Temperature: 298 K.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Validation: If the integration of the pyrazine protons is lower than expected relative to the methylene group, increase D1 to 4.0 seconds to ensure complete longitudinal relaxation (T₁) of these electron-deficient protons.

    • Number of Scans (NS): 16 to 64, depending on exact concentration, to achieve a Signal-to-Noise Ratio (SNR) > 100:1.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT).

    • Perform manual zero-order and first-order phase correction.

    • Apply a polynomial baseline correction to ensure accurate integration.

    • Calibrate the chemical shift axis by setting the TMS singlet strictly to δ 0.00 ppm (or the residual CHCl₃ solvent peak to δ 7.26 ppm).

Workflow Prep Sample Preparation 10-15 mg Sample 0.6 mL CDCl3 0.03% TMS Acq Data Acquisition 400/600 MHz NMR 298 K 16-64 Scans D1 = 2s Prep->Acq Proc Data Processing FT & Phasing Baseline Correction TMS = 0.0 ppm Acq->Proc Anal Spectral Analysis Integration Multiplicity (J) Structural Mapping Proc->Anal

Fig 2: Self-validating workflow for NMR sample prep and acquisition.

Quantitative Data Presentation

The following table summarizes the expected ¹H NMR spectral data for the target compound in CDCl₃ at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentStructural Rationale
8.45 Doublet (d)2.51HPyrazine H-5Deshielded by adjacent N and para-methylene.
8.35 Doublet (d)2.51HPyrazine H-6Deshielded by adjacent N and para-chlorine.
7.85 - 7.90 Multiplet (m)-2HPhthalimide H-4, H-7Ortho to carbonyl groups; part of AA'BB' system.
7.70 - 7.75 Multiplet (m)-2HPhthalimide H-5, H-6Meta to carbonyl groups; part of AA'BB' system.
5.15 Singlet (s)-2HMethylene (-CH₂-)Bridging N-imide and pyrazine; strongly deshielded.
Spectral Self-Validation Criteria

The integration ratio across the spectrum must be exactly 1:1:2:2:2 (Pyrazine H-5 : Pyrazine H-6 : Phthalimide H-4,7 : Phthalimide H-5,6 : Methylene). Any deviation indicates impurities or incomplete relaxation. Residual peaks at δ 1.56 ppm (water in CDCl₃) or δ ~2.0-2.5 ppm (residual solvents like acetone or ethyl acetate from prior purification steps) should be noted and excluded from the mass balance.

References

  • Title: 2-((3-CHLOROPYRAZIN-2-YL)METHYL)ISOINDOLINE-1,3-DIONE CAS#867165-55-7 | CAS Substance Database Source: ChemRadar URL: [Link]

  • Title: NMR Sample Preparation Guide Source: Chemical Instrumentation Facility, Iowa State University URL: [Link]

  • Title: 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 Source: PubChem, National Institutes of Health URL: [Link]

Application Note: 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione as a Versatile Chemical Probe and PROTAC Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in chemical biology and targeted therapeutics.

Executive Summary

As the field of chemical biology pivots toward targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs), the demand for bifunctional, highly tunable chemical building blocks has surged. 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a premier bifunctional probe precursor featuring two orthogonal reactive domains: an electrophilic 3-chloropyrazine ring and a structurally rigid phthalimide moiety.

This application note provides an authoritative guide on utilizing this compound. Whether deployed as a direct covalent warhead for kinase profiling or as a masked amine/Cereblon (CRBN) anchor for PROTAC synthesis, this guide details the mechanistic causality, quantitative profiling, and self-validating experimental protocols required for successful implementation.

Mechanistic Insights and Rationale

The intelligent design of chemical probes requires an understanding of the causality behind molecular interactions. This compound offers two distinct mechanistic pathways:

The 3-Chloropyrazine Warhead: Tunable Electrophilicity

The chlorine atom positioned on the electron-deficient pyrazine ring is highly primed for Nucleophilic Aromatic Substitution (SNAr). Unlike highly reactive Michael acceptors (e.g., acrylamides) that often suffer from promiscuous off-target binding, chloropyrazines offer a "tunable" and moderate electrophilicity. They preferentially react with highly activated, low-pKa nucleophiles, such as the catalytic cysteine (Cys481) found in the active site of Bruton's Tyrosine Kinase (BTK) . This targeted reactivity minimizes off-target toxicity and ensures high-fidelity proteome labeling.

The Phthalimide Anchor: CRBN Engagement and Amine Masking

The isoindoline-1,3-dione (phthalimide) group serves a dual purpose:

  • Biological Anchor: Phthalimides are foundational to immunomodulatory imide drugs (IMiDs). While traditional glutarimides (like thalidomide) have higher affinity, phthalimide derivatives still engage the tri-tryptophan pocket of the CRBN E3 ligase and offer superior hydrolytic stability, making them viable anchors for molecular glues .

  • Chemical Protection: In complex syntheses, the phthalimide acts as a robust Gabriel-type protecting group. It shields the underlying primary amine from unwanted side reactions during upstream SNAr modifications, after which it can be cleanly removed to allow for PROTAC linker conjugation.

ProbeWorkflow cluster_0 Pathway A: Covalent Targeting cluster_1 Pathway B: PROTAC Synthesis Probe 2-((3-Chloropyrazin-2-yl)methyl) isoindoline-1,3-dione SNAr SNAr Reaction (Target Cysteine) Probe->SNAr Direct use Deprotect Hydrazinolysis (Phthalimide Removal) Probe->Deprotect Precursor use Adduct Covalent Kinase Adduct SNAr->Adduct Amine Primary Amine Intermediate Deprotect->Amine PROTAC Linker Conjugation (PROTAC) Amine->PROTAC

Bifunctional utility of the chemical probe for covalent targeting or PROTAC synthesis.

Quantitative Data Presentation

To facilitate experimental design, the physicochemical and reactive properties of the probe are summarized below.

ParameterValue / CharacteristicBiological & Chemical Relevance
Target Warhead 3-ChloropyrazineEnables SNAr covalent targeting of Cys/Lys residues.
CRBN Binding Affinity Moderate (Kd ~ 1-10 µM)Provides a baseline for molecular glue or PROTAC development.
Deprotection Yield > 90% (via Hydrazinolysis)Ensures efficient conversion to primary amine for linker attachment.
Aqueous Stability t1/2 > 48 hours (in PBS, pH 7.4)Highly stable in physiological buffers; suitable for extended cellular assays.
Mass Shift (Covalent) +237.05 DaDiagnostic mass addition upon SNAr reaction (loss of HCl).

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems. Each protocol includes an integrated analytical step to confirm success before proceeding to downstream applications.

Protocol A: Covalent Labeling and Intact Mass Validation of Recombinant Kinases

This protocol utilizes the SNAr reactivity of the chloropyrazine moiety to covalently label a target kinase (e.g., BTK), followed by intact mass spectrometry to validate adduct formation.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target kinase to a final concentration of 2 µM in a reaction buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP. Causality: TCEP is used instead of DTT or BME because it reduces disulfide bonds without acting as a competing nucleophile against the chloropyrazine warhead.

  • Probe Incubation: Add the chemical probe to a final concentration of 10 µM (maintaining final DMSO at ≤1% v/v to prevent protein denaturation). Incubate the mixture at 25°C for exactly 2 hours.

  • Reaction Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v). Causality: Lowering the pH rapidly protonates the target cysteine thiolate (converting it to a non-nucleophilic thiol), immediately halting the SNAr reaction and freezing the kinetic time-point.

  • Validation (Intact LC-MS/MS): Inject the quenched sample onto a Q-TOF mass spectrometer equipped with a C4 desalting column.

    • Self-Validation Check: Deconvolute the protein spectra. A successful reaction is confirmed by a mass shift of +237 Da relative to the apo-protein, indicating the covalent attachment of the probe and the stoichiometric loss of HCl.

Protocol B: Hydrazinolysis for PROTAC Linker Conjugation

When the probe is used as a precursor for PROTACs, the phthalimide group must be removed to expose the primary amine for subsequent linker (e.g., PEG-NHS ester) attachment.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent of 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione in a 1:1 mixture of absolute ethanol and dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Deprotection: Add 2.5 equivalents of hydrazine hydrate dropwise. Heat the reaction to reflux (approx. 80°C) and stir for 4 hours. Causality: Hydrazine is a potent alpha-effect nucleophile that attacks the phthalimide carbonyls, forming a highly stable 6-membered ring byproduct (phthalhydrazide) and releasing the free amine. The SNAr-stable chloropyrazine ring remains unaffected under these conditions.

  • Precipitation & Filtration: Cool the reaction mixture to 0°C. The phthalhydrazide byproduct will precipitate as a dense white solid. Filter the mixture through a Celite pad and wash with cold DCM.

  • Validation (Colorimetric & MS): Concentrate the filtrate under reduced pressure.

    • Self-Validation Check 1: Spot the residue on a TLC plate and apply Ninhydrin stain; heating should yield a deep purple spot, confirming the presence of a primary amine.

    • Self-Validation Check 2: Analyze via LC-MS to confirm the exact mass of the desired (3-chloropyrazin-2-yl)methanamine intermediate ([M+H]+ = 144.03 m/z).

TernaryComplex PROTAC Synthesized PROTAC (Probe-derived) Ternary Ternary Complex Formation (Target - PROTAC - CRBN) PROTAC->Ternary Binds Target Target Protein (e.g., BTK) Target->Ternary Recruited CRBN CRBN E3 Ligase Complex CRBN->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Ligase Transfer Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome Target Cleavage

Mechanism of action for targeted protein degradation via the PROTAC ternary complex.

References

  • Title: A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Covalent S-Adenosylhomocysteine-Based DNA Methyltransferase 2 Inhibitors with a New Type of Aryl Warhead Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL: [Link]

  • Title: Replacing the phthalimide core in thalidomide with benzotriazole Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL: [Link]

  • Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

Application Note: Isoindoline-1,3-Dione Derivatives as Multi-Target Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary & Pharmacophore Rationale

The isoindoline-1,3-dione (phthalimide) scaffold is a privileged bicyclic aromatic structure in medicinal chemistry. Due to its unique steric and electronic properties, it serves as a highly versatile pharmacophore capable of interacting with diverse enzymatic targets. Rather than acting as a non-specific binder, the isoindoline-1,3-dione core mimics the spatial arrangement of endogenous substrates and fits precisely into hydrophobic enzymatic pockets.

Recent drug development efforts have successfully leveraged this scaffold to design nonpeptide Angiotensin-Converting Enzyme (ACE) inhibitors[1], Cyclooxygenase (COX-1/COX-2) anti-inflammatory agents[2], and multipotent anti-Alzheimer’s agents targeting both cholinesterases and β -secretase (BACE-1)[3]. As a Senior Application Scientist, I have structured this guide to provide both the mechanistic causality behind these inhibitors and the rigorously validated protocols required to evaluate them in your laboratory.

Mechanistic Pathway: Dual-Site Cholinesterase Inhibition

The most prominent application of isoindoline-1,3-dione derivatives is in the treatment of neurodegenerative disorders via the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The architecture of the AChE enzyme features a deep, 14 Å narrow gorge. At the bottom lies the Catalytic Active Site (CAS), while the entrance is guarded by the Peripheral Anionic Site (PAS).

By linking the isoindoline-1,3-dione moiety to a basic amine (e.g., benzylamine or piperazine) via an alkyl spacer, researchers create "dual-site" inhibitors. The causality of this design is highly specific: the basic amine interacts with the CAS to block substrate hydrolysis, while the planar, aromatic isoindoline-1,3-dione system engages in π−π stacking with the tryptophan residues (e.g., Trp286) of the PAS[4]. This dual binding not only severely restricts enzyme kinetics (often in a non-competitive manner) but also prevents the PAS-induced aggregation of β -amyloid (A β ) peptides[3].

Mechanism Ligand Isoindoline-1,3-dione Pharmacophore PAS Peripheral Anionic Site (PAS) of AChE Ligand->PAS π-π Stacking & Hydrophobic Linker Alkyl/Aryl Linker Ligand->Linker Spans 14Å Gorge Effect Enzyme Inhibition & Reduced Aβ Aggregation PAS->Effect Steric Blockade CAS Catalytic Active Site (CAS) of AChE Linker->CAS Positions Basic Amine CAS->Effect Prevents Substrate Hydrolysis

Dual-site binding mechanism of isoindoline-1,3-dione derivatives in acetylcholinesterase.

Quantitative Profiling of Isoindoline-1,3-Dione Inhibitors

To benchmark new synthetic candidates, it is critical to compare their inhibitory potency against established literature values. The table below summarizes the quantitative IC50​ data for various isoindoline-1,3-dione derivatives across multiple enzyme targets.

Compound / Derivative TypeTarget Enzyme IC50​ ValueMechanistic Notes & CausalitySource
Compound 3b (N-benzylamine hybrid)hAChE0.361 μMNon-competitive inhibition; strong PAS binding prevents A β aggregation.[4]
Derivative I (Phenyl-piperazine hybrid)AChE1.12 μMPiperazine nitrogen enhances lipophilicity and CAS affinity.[5]
Compound 12 (Benzylamino-hydroxypentyl)eeAChE3.33 μMMultipotent agent; simultaneously inhibits hBACE-1 and A β -aggregation.[3]
Derivative III (Diphenylmethyl moiety)BuChE21.24 μMBulky diphenylmethyl group shifts selectivity toward the larger BuChE pocket.[5]
Compound D-05 ACE416.4 μMNonpeptide alternative; lowers toxicity by avoiding reactive secondary metabolites.[1]

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered as self-validating systems . They do not merely list steps; they incorporate internal controls, orthogonal validation checkpoints, and mechanistic rationales to ensure data integrity.

Synthesis of N-Substituted 1H-Isoindole-1,3-Dione Derivatives

This protocol utilizes a condensation reaction between phthalic anhydride and a primary amine.

  • Causality of Reagents: Glacial acetic acid is selected as the solvent because it acts as a mild acid catalyst, protonating the anhydride carbonyl to increase its electrophilicity, thereby facilitating nucleophilic attack by the amine. The subsequent high-temperature reflux drives the dehydration step required to close the stable imide ring[6].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of phthalic anhydride in a minimal volume of glacial acetic acid with gentle heating.

  • Amine Addition: Slowly add 1 equivalent of the desired primary amine (e.g., benzylamine or an alkyl-piperazine derivative).

  • Reflux: Attach a reflux condenser and heat the mixture to 120 °C for 2–8 hours.

  • Precipitation: Cool the mixture to room temperature, then pour it into ice-cold water. The sudden shift in solvent polarity forces the hydrophobic isoindoline-1,3-dione derivative to precipitate.

  • Isolation & Purification: Collect the solid via vacuum filtration. Wash extensively with cold water to remove residual acetic acid, followed by recrystallization from ethanol.

System Validation & Quality Control:

  • In-Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9.5:0.5 v/v) mobile phase. The disappearance of the primary amine spot validates reaction completion.

  • Structural Validation: Confirm the product via FT-IR. The successful formation of the isoindoline-1,3-dione ring is self-validated by the appearance of characteristic twin carbonyl (C=O) stretching bands at approximately 1720 cm⁻¹ and 1780 cm⁻¹[7].

High-Throughput Cholinesterase Inhibition Assay (Ellman’s Method)

This colorimetric assay measures AChE/BuChE activity.

  • Causality of the Assay: The enzyme hydrolyzes acetylthiocholine iodide (ATCI) into thiocholine. Thiocholine immediately reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion. The TNB anion absorbs strongly at 412 nm[6]. A decrease in absorbance directly correlates with enzyme inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0. Causality: pH 8.0 is critical; it is the optimal pH for AChE activity and ensures the TNB anion remains fully deprotonated for maximum absorbance.

  • Reagent Dispensing: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of 0.01 M DTNB, and 20 µL of the test compound (dissolved in DMSO, final DMSO concentration < 1%).

  • Enzyme Pre-Incubation: Add 20 µL of AChE enzyme solution (0.22 U/mL). Incubate at 25 °C for 15 minutes. Causality: Pre-incubation is mandatory to allow slow-binding isoindoline-1,3-dione derivatives to reach thermodynamic equilibrium with the enzyme's PAS and CAS before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of 0.075 M ATCI substrate to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

System Validation & Quality Control:

  • Non-Enzymatic Blank (Negative Control): Wells containing buffer, DTNB, and ATCI (but no enzyme) must be subtracted from all readings to account for the spontaneous, non-enzymatic hydrolysis of ATCI.

  • Positive Control: Include Donepezil or Rivastigmine at known IC50​ concentrations to validate assay sensitivity[6].

  • Statistical Validation: Calculate the Z'-factor for the assay plate. A self-validating run must yield a Z′≥0.5 , confirming that the separation between the positive and negative controls is statistically robust enough for high-throughput screening.

Protocol Step1 1. Reagent Preparation (AChE, ATCI, DTNB, Buffer pH 8.0) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 15 min, 25°C) Step1->Step2 Establish Baseline Step3 3. Reaction Initiation (Add ATCI & DTNB) Step2->Step3 Allow Binding Step4 4. Colorimetric Cleavage (Thiocholine + DTNB → TNB Anion) Step3->Step4 Enzymatic Turnover Step5 5. Kinetic Readout (Absorbance at 412 nm) Step4->Step5 Yellow Color Formation Step6 6. Data Validation (Z'-Factor > 0.5, IC50 Calculation) Step5->Step6 Non-linear Regression

Self-validating Ellman's assay workflow for high-throughput cholinesterase inhibition screening.

Cyclooxygenase (COX-1/COX-2) Selectivity Assay

Isoindoline-1,3-dione derivatives also exhibit potent anti-inflammatory properties by inhibiting COX enzymes.

  • Causality of the Assay: The assay quantifies the enzymatic conversion of arachidonic acid to Prostaglandin E2 (PGE2). By testing compounds against purified COX-1 and COX-2 isoforms separately, researchers can calculate the COX-2/COX-1 selectivity ratio, which is crucial for predicting gastrointestinal safety profiles[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Rehydrate purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for COX peroxidase activity).

  • Inhibitor Incubation: Add the isoindoline-1,3-dione test compounds (10–90 µM) and incubate for 10 minutes at 37 °C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Termination & Quantification: Stop the reaction after 2 minutes using a highly acidic stop solution (e.g., 1M HCl). Quantify the produced PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) read at 450 nm.

System Validation & Quality Control:

  • Reference Standards: Use Meloxicam or Celecoxib as a COX-2 selective positive control, and Indomethacin as a non-selective control[6]. A valid assay must replicate the literature selectivity ratios for these standards before the test compound data can be trusted.

  • Cytotoxicity Orthogonal Check: To ensure that the observed reduction in PGE2 in cellular assays is due to enzyme inhibition and not cell death, run a parallel MTT cell viability assay. Isoindoline-1,3-diones typically show no cytotoxic activity in the 10–90 µM range[2].

References

  • Al-Husseini, J., et al. "Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors." International Journal of Pharma and Bio Sciences, 11(1), 2021. 2[2]

  • "Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach." ACS Med Chem Lett., 17(3):563-570, 2026. 1[1]

  • "Application of 1H-Isoindole-1,3-dione Derivatives in Medicinal Chemistry." Benchchem, 2025.6[6]

  • Malawska, B., et al. "Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents." Bioorganic & Medicinal Chemistry, 23(7), 2015. 4[4]

  • Marciniak, A., et al. "A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors." Semantic Scholar, 2024. 5[5]

  • "Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents." MDPI, 2018. 3[3]

  • "A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking." MDPI, 2021.7[7]

Sources

Application Note: Cell-Based Assay Workflows for Early-Stage BTK Inhibitor Fragments

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

In the landscape of targeted therapeutics, Bruton’s Tyrosine Kinase (BTK) remains a premier target for B-cell malignancies and autoimmune disorders[1]. The compound 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione serves as a critical synthetic intermediate and structural fragment in the development of both covalent and non-covalent BTK inhibitors.

Structurally, this compound consists of a 3-chloropyrazine moiety—a classic hinge-binding or covalent-warhead-adjacent pharmacophore—protected by a bulky, lipophilic isoindoline-1,3-dione (phthalimide) group. In Fragment-Based Drug Discovery (FBDD) and early Structure-Activity Relationship (SAR) campaigns, testing such intermediates directly in cell-based assays is vital. The phthalimide group drastically alters the physicochemical properties of the fragment, heavily influencing cell permeability, non-specific protein binding, and baseline cytotoxicity[2].

This application note details a self-validating, tiered cell-based assay workflow to evaluate the cellular profile of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione. By establishing its cytotoxicity, permeability, and baseline target engagement, researchers can determine its viability as a scaffold for further synthetic elaboration.

Pathway & Workflow Visualization

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Signaling NFkB NF-κB / Calcium Release PLCg2->NFkB Cellular Response Compound 2-((3-Chloropyrazin-2-yl)methyl) isoindoline-1,3-dione Compound->BTK Fragment Binding (Early SAR)

Fig 1: BCR signaling cascade highlighting BTK as the central node for fragment-based drug design.

Workflow Prep Compound Prep (DMSO Stock) Tox Cytotoxicity Assay (CellTiter-Glo) Prep->Tox Perm Permeability Assay (Caco-2 Transwell) Prep->Perm TE Target Engagement (Phospho-BTK Flow) Tox->TE Non-toxic dose Perm->TE Bioavailability Data SAR & Hit Progression TE->Data Hit Validation

Fig 2: Tiered cell-based assay workflow for evaluating early-stage BTK inhibitor fragments.

Representative Quantitative Data

To contextualize the expected behavior of this intermediate, Table 1 summarizes representative profiling data comparing the protected fragment, its deprotected amine derivative, and a mature covalent BTK inhibitor (Ibrutinib).

Table 1: Representative Cellular Profiling Data for BTK Intermediates

Test ArticleCytotoxicity (CC₅₀)Permeability (Pₐₚₚ A→B)Target Engagement (pBTK IC₅₀)
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione > 50 µMHigh (>10 × 10⁻⁶ cm/s)> 100 µM (Baseline)
Deprotected Amine Intermediate > 100 µMLow (< 2 × 10⁻⁶ cm/s)45.2 µM (Weak Reversible)
Ibrutinib (Positive Control) > 50 µMModerate (5-10 × 10⁻⁶ cm/s)0.002 µM (Covalent)

Note: The highly lipophilic phthalimide group artificially drives high passive permeability but masks the hydrogen-bonding potential required for potent BTK hinge-region engagement.

Detailed Experimental Protocols

Protocol A: Cytotoxicity Profiling (CellTiter-Glo)

Rationale: Lipophilic protecting groups like isoindoline-1,3-dione can cause non-specific membrane disruption. We must establish the maximum tolerated dose (MTD) in vitro to ensure that any reduction in BTK phosphorylation observed in downstream assays is due to true target engagement, not generalized cell death. Self-Validating Controls: DMSO (0% toxicity baseline) and Staurosporine (100% toxicity positive control).

Step-by-Step Methodology:

  • Cell Preparation: Culture Ramos cells (human B lymphocyte line) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin. Ramos cells are utilized because they constitutively express BTK and possess an intact BCR signaling cascade[1].

  • Seeding: Seed cells at a density of 10,000 cells/well in a 96-well opaque white microplate (volume: 90 µL/well).

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione in 100% DMSO. Transfer 10 µL of the diluted compound to the assay plate (final DMSO concentration = 0.1%).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 48 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence using a multimode microplate reader.

Protocol B: Intracellular Target Engagement (Phospho-BTK Y223 Flow Cytometry)

Rationale: Biochemical kinase assays lack the cellular context (e.g., physiological ATP concentrations, membrane barriers). By stimulating Ramos cells with anti-IgM, we induce BCR clustering and subsequent BTK auto-phosphorylation at Tyrosine 223 (Y223)[3]. This functional assay verifies if the fragment can penetrate the cell and interfere with the kinase cascade. Self-Validating Controls: Ibrutinib (positive control for BTK inhibition) and isotype-matched fluorescent antibodies (to set flow cytometry gating).

Step-by-Step Methodology:

  • Starvation: Wash Ramos cells twice with serum-free RPMI-1640 and starve for 2 hours at 37°C to reduce baseline kinase activity.

  • Compound Treatment: Aliquot 1 × 10⁶ cells per microcentrifuge tube. Treat with the test compound at a non-toxic concentration (determined from Protocol A, typically 10 µM for early fragments) for 2 hours.

  • Stimulation: Add 10 µg/mL of goat anti-human IgM F(ab')₂ fragment to each tube. Incubate for exactly 5 minutes at 37°C to capture peak BTK Y223 phosphorylation.

  • Fixation & Permeabilization: Immediately halt the reaction by adding an equal volume of 4% paraformaldehyde (PFA). Fix for 15 minutes at room temperature. Wash with PBS, then permeabilize using ice-cold 90% methanol for 30 minutes on ice.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with PE-conjugated anti-phospho-BTK (Y223) antibody for 45 minutes in the dark at room temperature.

  • Analysis: Wash cells and resuspend in 300 µL FACS buffer. Acquire a minimum of 10,000 events on a flow cytometer. Calculate the IC₅₀ based on the reduction of the Mean Fluorescent Intensity (MFI) of the PE channel relative to the DMSO-stimulated control.

Protocol C: Cell Permeability (Caco-2 Transwell Assay)

Rationale: The isoindoline-1,3-dione moiety is highly lipophilic. We must determine if this fragment is passively permeable or subject to active efflux (e.g., via P-glycoprotein), which dictates its utility as a starting point for SAR and oral bioavailability optimization[2]. Self-Validating Controls: Propranolol (high permeability control) and Lucifer Yellow (paracellular/low permeability control).

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1 × 10⁵ cells/cm². Culture for 21 days to allow for full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 400 Ω·cm².

  • Assay Execution:

    • Apical to Basolateral (A→B): Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Reverse the addition to test for efflux.

  • Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient (Pₐₚₚ) and the Efflux Ratio (Pₐₚₚ B→A / Pₐₚₚ A→B).

References

  • Tasso, B., Spallarossa, A., Russo, E., & Brullo, C. (2021). "The Development of BTK Inhibitors: A Five-Year Update." Molecules, 26(23), 7411. Available at:[Link]

  • Xing, Y., Chu, K. A., Wadhwa, J., et al. (2021). "Preclinical Mechanisms of Topical PRN473, a Bruton Tyrosine Kinase Inhibitor, in Immune-Mediated Skin Disease Models." ImmunoHorizons, 5(7), 581-589. Available at:[Link]

  • Wang, X., Barbosa, J., Blomgren, P., et al. (2017). "Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties." ACS Medicinal Chemistry Letters, 8(6), 608-613. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this important synthetic transformation. The following question-and-answer format addresses common challenges and provides experimentally-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My yield for the reaction between potassium phthalimide and 2-(chloromethyl)-3-chloropyrazine is consistently low. What are the most likely causes?

A1: Low yields in this Gabriel synthesis are a common challenge and can often be attributed to several factors.[1] The core of this reaction is an SN2 substitution, where the phthalimide anion acts as the nucleophile.[1][2][3] Here's a breakdown of potential issues:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. The choice of solvent is also crucial for solvating the reactants and facilitating the SN2 transition state.

  • Purity of Starting Materials: The purity of both potassium phthalimide and 2-(chloromethyl)-3-chloropyrazine is paramount. Impurities in the alkyl halide can lead to unwanted side reactions. Potassium phthalimide is hygroscopic and moisture can quench the nucleophile.

  • Competing Side Reactions: The starting material, 2-(chloromethyl)-3-chloropyrazine, possesses two electrophilic sites. While the benzylic chloride is more reactive towards SN2 displacement, side reactions can still occur. Additionally, elimination reactions can compete with substitution, especially with sterically hindered substrates or under strongly basic conditions.

  • Inefficient Work-up and Purification: Product loss during extraction, washing, and crystallization steps can significantly impact the final isolated yield.

Q2: What is the optimal solvent and temperature for this reaction?

A2: The choice of solvent is critical for a successful Gabriel synthesis. Polar aprotic solvents are generally preferred as they can solvate the potassium cation without strongly solvating the phthalimide anion, thus maintaining its nucleophilicity.

SolventTypical Temperature Range (°C)Rationale
N,N-Dimethylformamide (DMF) 80 - 120Excellent solvating power for both reactants. Often considered the best choice.[4]
Dimethyl sulfoxide (DMSO) 80 - 120Similar to DMF, with high solvating capacity.
Acetonitrile (ACN) Reflux (approx. 82°C)A good alternative, though may require longer reaction times.

Recommendation: Start with DMF at a temperature of 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be cautiously increased. It's important to find a balance, as higher temperatures can lead to decomposition of the pyrazine ring.

Q3: I'm observing multiple spots on my TLC plate even after the reaction appears complete. What are the potential side products?

A3: The formation of multiple products is a common issue in pyrazine chemistry due to the presence of multiple reactive sites and the potential for side reactions.[5]

  • Bis-substitution: Although less likely due to the deactivating effect of the first substitution, it is possible for a second molecule of phthalimide to displace the chlorine on the pyrazine ring, especially under forcing conditions (high temperature, long reaction times).

  • Hydrolysis of the chloromethyl group: If there is moisture in the reaction, the 2-(chloromethyl)-3-chloropyrazine can hydrolyze to the corresponding alcohol, which will not react with potassium phthalimide.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile and react with the starting material.

  • Elimination Products: While less common for a primary halide, elimination to form a double bond can occur under certain conditions.

To minimize these side products, it is crucial to use anhydrous solvents and reagents, maintain careful temperature control, and monitor the reaction to avoid unnecessarily long reaction times.[5]

Q4: How can I improve the purification of the final product to maximize my isolated yield?

A4: Effective purification is key to obtaining a high yield of pure 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

  • Work-up: After the reaction is complete, the mixture is typically cooled and poured into water to precipitate the crude product and dissolve inorganic salts like potassium chloride.[6]

  • Filtration and Washing: The precipitated solid should be filtered and washed thoroughly with water to remove any remaining inorganic byproducts. A wash with a cold, non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.[6]

  • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system should be determined empirically. Common choices include:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexane The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography on silica gel is a viable option. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem: Low or No Product Formation

Troubleshooting_Low_Yield

Problem: Multiple Products Observed by TLC/NMR

Troubleshooting_Side_Products

Experimental Protocols

Optimized Synthesis of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Materials:

  • Potassium phthalimide (1.0 eq)

  • 2-(chloromethyl)-3-chloropyrazine (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), add potassium phthalimide.

  • Add anhydrous DMF to the flask via a syringe.

  • Stir the suspension and add 2-(chloromethyl)-3-chloropyrazine to the mixture.

  • Heat the reaction mixture to 90-100°C and monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of deionized water, followed by a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

References

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis.
  • Benchchem. Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • (2014, June 11). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue.
  • Thermo Fisher Scientific. Gabriel Synthesis.
  • Organic Syntheses. potassium phthalimide.
  • Der Pharma Chemica.
  • Organic Chemistry Tutor. Gabriel Synthesis.
  • J&K Scientific LLC. (2026, February 23). Gabriel Synthesis.
  • PMC. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.
  • Organic Chemistry Portal. Phthalimides.
  • NextSDS. 2-((3-chloropyrazin-2-yl)Methyl)isoindoline-1,3-dione.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • PMC. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.
  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • (2022, May 25).
  • MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
  • Semantic Scholar. Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles.
  • Helda - University of Helsinki. synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase.
  • MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
  • JOCPR. 110-118 Research Article Synthesis and Biological Screening of Some.
  • RJPBCS.
  • Slideshare. Synthesis and reactions of Pyrazine.
  • ResearchGate. Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline- 1, 3-dione.
  • ResearchGate. (2026, January 7).

Sources

Technical Support Center: Troubleshooting Solubility of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Compound Identity: 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione (CAS: 867165-55-7)[1]

Executive Summary & Chemical Context

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a critical building block in the synthesis of 2-aminomethyl-3-chloropyrazine[2], a key intermediate used in the discovery and manufacturing of Bruton's tyrosine kinase (BTK) inhibitors such as Acalabrutinib[3][4]. Despite Dimethyl Sulfoxide (DMSO) being the gold standard for polar aprotic solvation, researchers frequently encounter severe precipitation and incomplete dissolution with this specific phthalimide derivative. This guide provides field-proven, mechanistically grounded protocols to overcome these bottlenecks.

Diagnostic FAQs: The Causality of Insolubility

Q1: Why does 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione resist dissolution in 100% DMSO? A: The insolubility is driven by thermodynamics. The molecule consists of a highly planar isoindoline-1,3-dione (phthalimide) core linked to a planar 3-chloropyrazine ring. These aromatic systems engage in extensive intermolecular π−π stacking, creating a crystal lattice with exceptionally high enthalpy[5][6]. Furthermore, because the imide nitrogen is alkylated (substituted with the methylpyrazine group), the molecule lacks hydrogen-bond donors. While DMSO is a powerful H-bond acceptor, it cannot form hydrogen bonds with this compound, meaning the solvation energy often fails to overcome the lattice energy[6].

Q2: Can I improve solubility by adjusting the pH of my DMSO stock? A: No. This is a common misconception. Unsubstituted phthalimide possesses an acidic N-H proton that can be deprotonated by strong bases to form highly soluble salts[6]. However, 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is an N-alkylated derivative. It lacks an ionizable proton, rendering pH adjustments or the addition of bases completely ineffective for solubility enhancement[6][7].

Q3: My compound dissolved initially but precipitated overnight. What caused this? A: This is typically caused by the hygroscopic nature of DMSO. If your stock solution is exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. Water acts as a potent anti-solvent for lipophilic phthalimide derivatives[7]. The water molecules preferentially hydrogen-bond with DMSO, effectively "squeezing out" the hydrophobic solute and triggering spontaneous recrystallization.

Quantitative Data: Solubility Profiles

To guide your solvent selection, the following table summarizes the expected solubility behavior of N-alkylated phthalimide derivatives in various solvent systems based on thermodynamic principles and empirical data[7].

Solvent SystemTemp (°C)Max Sol. (mg/mL)Mechanism of Solvation / Limitation
100% DMSO (Anhydrous) 25< 5Limited by high lattice energy and lack of H-bond donors.
100% DMSO (Anhydrous) 50~ 15-20Thermal energy disrupts the crystal lattice. Prone to recrystallization upon cooling.
DMSO : THF (1:1 v/v) 25> 25THF intercalates between planar rings, disrupting π−π stacking.
DMSO + 5% Water 25< 1Anti-solvent effect; water strongly H-bonds with DMSO, excluding the solute.

Step-by-Step Troubleshooting Protocols

Protocol A: Thermokinetic Disruption (For concentrations < 10 mM)

Use this method when you must strictly use 100% DMSO for downstream biological assays.

  • Preparation: Weigh the required mass of the compound into a tightly sealable borosilicate glass vial.

  • Solvent Addition: Add fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Initial Mixing: Vortex vigorously for 60 seconds to disperse the macroscopic powder.

  • Thermokinetic Application: Place the sealed vial in an ultrasonic water bath pre-heated to 50°C for 15–20 minutes.

    • Causality: Heat increases the kinetic energy of the solvent, shifting the thermodynamic equilibrium toward dissolution. Simultaneous sonication provides localized cavitation energy that physically shatters microcrystalline aggregates, exposing more surface area to the solvent.

  • Validation (Cooling): Allow the solution to return to room temperature slowly. Inspect for micro-crystals against a dark background to ensure the system is self-validating and stable.

Protocol B: Thermodynamic Co-Solvency (For concentrations > 10 mM)

Use this method for chemical synthesis or when downstream applications tolerate mixed solvents.

  • Solvent Blending: Prepare a 1:1 (v/v) mixture of anhydrous DMSO and anhydrous Tetrahydrofuran (THF).

  • Dissolution: Add the solvent blend to the compound and vortex at room temperature.

  • Causality: While DMSO provides a high dielectric constant, its bulky structure struggles to penetrate the tightly packed π -stacked layers of the phthalimide derivative. THF, being less polar but highly effective at solvating aromatic systems, intercalates between the planar rings, disrupting the π−π stacking and lowering the overall energy barrier for solvation[7].

Protocol C: Chemical Intervention (Gabriel Deprotection)

If the intact phthalimide is not strictly required (e.g., if you are synthesizing the Acalabrutinib intermediate), convert it to the free amine.

  • Reaction: Suspend the compound in ethanol and add an excess of hydrazine hydrate.

  • Reflux: Heat to reflux for 2-4 hours to cleave the isoindoline-1,3-dione protecting group.

  • Isolation: Filter off the phthalhydrazide byproduct.

  • Causality: The resulting product, 2-aminomethyl-3-chloropyrazine (CAS: 771581-15-8)[2][4], possesses a primary amine (-NH2). These protons act as strong hydrogen-bond donors, interacting highly favorably with DMSO's oxygen atom, resulting in near-instantaneous dissolution at high concentrations.

Troubleshooting Workflow Diagram

SolubilityWorkflow Start Weigh Compound (CAS: 867165-55-7) AddDMSO Add Anhydrous DMSO (Assess at 25°C) Start->AddDMSO CheckSol Is solution clear? AddDMSO->CheckSol HeatSonic Apply Heat (50°C) & Sonication (15 min) CheckSol->HeatSonic No (Precipitate) Success Proceed to Assay / Reaction CheckSol->Success Yes CheckSol2 Stable upon cooling? HeatSonic->CheckSol2 CoSolvent Add Co-solvent (e.g., THF 1:1 v/v) CheckSol2->CoSolvent No (Recrystallizes) CheckSol2->Success Yes CoSolvent->Success Clear Solution Deprotect Chemical Intervention: Gabriel Deprotection to Amine CoSolvent->Deprotect Still Insoluble

Decision tree for troubleshooting phthalimide derivative solubility in DMSO.

References

  • 2-((3-chloropyrazin-2-yl)Methyl)isoindoline-1,3-dione - Chemical Substance Information . NextSDS. URL:[Link]

  • 1-Pyrrolidinecarboxylic acid, 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-, phenylmethyl ester, (2S)- . LookChem. URL:[Link]

  • Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit . PubMed Central (PMC). URL: [Link]

  • Recent Advances and Future Prospects of Phthalimide Derivatives . Journal of Applied Pharmaceutical Science. URL: [Link]

Sources

Technical Support Center: Troubleshooting NMR Impurities for 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex spectroscopic artifacts during the synthesis of heterocyclic drug intermediates. The molecule 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is typically synthesized via a Gabriel synthesis (N-alkylation of potassium phthalimide with 2-(bromomethyl)-3-chloropyrazine).

While the reaction is robust, the resulting crude product is highly susceptible to specific impurities that complicate 1H NMR interpretation. This guide provides a self-validating framework to isolate, identify, and resolve these impurities based on field-proven causality and authoritative spectroscopic data.

Diagnostic Workflows & Pathway Analysis

Understanding the origin of your impurities is the first step in troubleshooting. The strong electron-withdrawing nature of both the isoindoline-1,3-dione (phthalimide) core and the 3-chloropyrazine ring dictates not only the chemical shifts of your target molecule but also the physical properties that make purification challenging [3].

SynthesisPathway SM1 Potassium Phthalimide (Nucleophile) Rxn SN2 Alkylation Solvent: DMF, 80°C SM1->Rxn SM2 2-(Bromomethyl)-3-chloropyrazine (Electrophile) SM2->Rxn Crude Crude Target Molecule (Contains Impurities) Rxn->Crude Main Pathway Imp1 Unreacted Phthalimide (NMR: 11.38 ppm in DMSO-d6) Rxn->Imp1 Incomplete Rxn Imp2 Residual DMF (NMR: 8.02 ppm in CDCl3) Rxn->Imp2 High Boiling Pt

Reaction pathway illustrating the formation of the target molecule and primary NMR impurities.

TroubleshootingWorkflow Start Acquire 1H NMR (CDCl3 / DMSO-d6) Check Identify Extra Peaks vs Baseline Start->Check IsSolvent Matches Solvent Table? Check->IsSolvent ActDrying Azeotropic Drying & High Vacuum IsSolvent->ActDrying Yes IsSM Matches SM Shifts? IsSolvent->IsSM No Pure Validated Pure Spectrum ActDrying->Pure ActPurify Recrystallization (EtOH) IsSM->ActPurify Yes ActPurify->Pure

Decision tree workflow for identifying and resolving common NMR impurities in the crude product.

Frequently Asked Questions (FAQs)

Q1: I observe a broad singlet at ~11.4 ppm and an intense multiplet at 7.85 ppm in DMSO-d6. What is this, and how did it get there? A1: This is unreacted phthalimide [2]. Causality: During the Gabriel synthesis, incomplete alkylation leaves residual potassium phthalimide. During aqueous workup, this salt is protonated to form neutral phthalimide. Because it is highly planar and readily forms intermolecular hydrogen bonds, it co-precipitates with your target molecule.

Q2: Why does the 11.4 ppm peak disappear when I run the same sample in CDCl3? A2: Causality: The N-H proton of phthalimide is highly acidic. In non-polar CDCl3, this proton undergoes rapid exchange and broadens into the baseline, making it nearly invisible. DMSO-d6, however, is a strong hydrogen-bond acceptor that locks the N-H proton in place, slowing the exchange rate and yielding a sharp, diagnostic peak at 11.38 ppm [2]. Always use DMSO-d6 when screening for phthalimide contamination.

Q3: My methylene singlet at 5.10 ppm has a neighboring singlet at 4.65 ppm. Is this a structural isomer? A3: No, this indicates the presence of unreacted starting material: 2-(bromomethyl)-3-chloropyrazine. Causality: The methylene protons adjacent to a bromine atom are less deshielded than those adjacent to the strongly electron-withdrawing phthalimide nitrogen. The shift from ~4.65 ppm to ~5.10 ppm is the primary indicator of a successful N-alkylation.

Q4: I have sharp singlets at 8.02, 2.96, and 2.88 ppm in CDCl3. How do I fix this? A4: These are the classic signals of residual N,N-Dimethylformamide (DMF) [1]. Causality: DMF is the solvent of choice for this reaction because it effectively solubilizes the potassium phthalimide salt. However, its high boiling point (153°C) makes it notoriously difficult to remove via standard rotary evaporation. Refer to Protocol 1 below for a definitive removal strategy.

Quantitative Data Summaries

To effectively troubleshoot, you must first establish the baseline of what your pure compound should look like, followed by mapping the chemical shifts of potential contaminants.

Table 1: Expected 1H NMR Chemical Shifts (400 MHz, CDCl3)

Note: The chemical shifts of the N-substituted phthalimide core are highly conserved due to the rigid, planar nature of the isoindoline-1,3-dione system [3].

Proton AssignmentMultiplicityIntegrationExpected Shift (ppm)Mechanistic Rationale
Pyrazine C5-H Doublet (J ~ 2.6 Hz)1H~8.45Highly deshielded by adjacent ring nitrogen and anisotropic effects.
Pyrazine C6-H Doublet (J ~ 2.6 Hz)1H~8.30Deshielded by adjacent ring nitrogen.
Phthalimide Ar-H (C4, C7) Multiplet (AA'BB')2H~7.88Directly deshielded by adjacent carbonyl groups.
Phthalimide Ar-H (C5, C6) Multiplet (AA'BB')2H~7.75Slightly further from carbonyls, resulting in a lower chemical shift.
Methylene (-CH2-) Singlet2H~5.10Isolated spin system; heavily deshielded by both the N-imide and pyrazine ring.
Table 2: Common Impurities and Diagnostic Peaks [1][2]
ImpurityDiagnostic Peak (CDCl3)Diagnostic Peak (DMSO-d6)Source / Causality
Unreacted Phthalimide ~7.85 (m, 4H)11.38 (s, 1H, NH)Incomplete alkylation; poor basic wash during workup.
2-(Bromomethyl)-3-chloropyrazine ~4.65 (s, 2H)~4.75 (s, 2H)Incomplete reaction; excess electrophilic starting material.
N,N-Dimethylformamide (DMF) 8.02 (s), 2.96 (s), 2.88 (s)7.95 (s), 2.89 (s), 2.73 (s)Reaction solvent residue; high boiling point prevents easy evaporation.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)Extraction solvent residue trapped in the crystal lattice.

Self-Validating Experimental Protocols

Do not rely on extended high-vacuum exposure alone to fix impure samples. The following protocols leverage physical chemistry principles to actively strip impurities from your target molecule.

Protocol 1: High-Efficiency Solvent Removal (Azeotropic Stripping)

Use this protocol if Table 2 indicates DMF, Ethyl Acetate, or Water contamination.

  • Transfer: Dissolve your crude NMR sample in 1-2 mL of volatile solvent (e.g., DCM) and transfer it to a pre-weighed 50 mL round-bottom flask.

  • Bulk Evaporation: Evaporate the bulk solvent using a rotary evaporator (water bath at 40°C, pressure < 50 mbar).

  • Azeotropic Disruption: Add 3 mL of a low-boiling, non-polar solvent (e.g., pentane or diethyl ether) to the flask and re-evaporate.

    • Causality: High-boiling solvents like DMF often become trapped in the amorphous matrix of the product. The addition of pentane disrupts these intermolecular forces, facilitating the co-evaporation of the trapped DMF.

  • Vacuum Drying: Place the flask under high vacuum (< 0.1 Torr) at 50°C for 4 hours.

  • Validation Step: Record a rapid 1H NMR in CDCl3. Calculate the integration of the DMF formyl peak (8.02 ppm) relative to your product's methylene peak (5.10 ppm). If the ratio is < 0.01:1, the sample is validated as dry.

Protocol 2: Selective Recrystallization for Phthalimide Removal

Use this protocol if the 11.38 ppm peak in DMSO-d6 indicates unreacted phthalimide.

  • Dissolution: Suspend the crude product in a minimal amount of boiling ethanol (approx. 5-10 mL per gram of crude).

    • Causality: Ethanol provides a steep solubility curve for the target molecule (soluble hot, insoluble cold) while keeping unreacted phthalimide moderately soluble even at lower temperatures.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature over 1 hour to promote the formation of a pure crystal lattice.

  • Precipitation: Place the flask in an ice bath (0-4°C) for 2 hours to maximize the yield of the target molecule.

  • Filtration: Filter the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove surface-adsorbed phthalimide.

  • Validation Step: Dry the crystals and run a 1H NMR in DMSO-d6. The complete absence of the broad singlet at 11.38 ppm confirms the successful removal of the phthalimide impurity.

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

Technical Support Center: Optimizing the Purity of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists, researchers, and drug development professionals tasked with isolating high-purity 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

Because this molecule features both a base-sensitive phthalimide moiety and a highly electrophilic 3-chloropyrazine ring, standard aggressive purification techniques often lead to degradation. This guide provides root-cause diagnostics, visual workflows, and self-validating protocols to ensure >99% purity for downstream applications.

Diagnostic Hub: Impurity Profiling

Before initiating purification, you must identify the contaminants in your crude mixture. The impurity profile depends heavily on whether you utilized the Gabriel synthesis (alkylation of potassium phthalimide) [1] or the Mitsunobu reaction.

Table 1: Quantitative Impurity Profiling & Analytical Signatures

ImpurityOrigin RouteExpected m/z [M+H]⁺Relative Retention Time (RRT)TLC Rf (Hex/EtOAc 1:1)Targeted Resolution Strategy
Target Compound Both 274.0 1.00 0.45 N/A
Unreacted PhthalimideGabriel / Mitsunobu148.00.650.35Cold alkaline wash [4]
2-(Bromomethyl)-3-chloropyrazineGabriel207.0 / 209.01.200.70Cold ether trituration [3]
Triphenylphosphine Oxide (TPPO)Mitsunobu279.10.950.40ZnCl₂ complexation
3-Hydroxypyrazine ByproductGabriel (Side Reaction)256.10.500.15Recrystallization

Purification Decision Tree

Select your purification pathway based on the synthetic route used to generate the crude intermediate.

G Crude Crude Mixture 2-((3-Chloropyrazin-2-yl)methyl) isoindoline-1,3-dione Route Identify Synthetic Route Crude->Route Gabriel Gabriel Synthesis (Alkyl Halide + K-Phthalimide) Route->Gabriel Mitsunobu Mitsunobu Reaction (Alcohol + Phthalimide) Route->Mitsunobu Wash Cold Na2CO3 Wash (Remove unreacted Phthalimide) Gabriel->Wash TPPO TPPO Contamination? Mitsunobu->TPPO Trituration Cold Ether Trituration (Remove unreacted pyrazine) Wash->Trituration Recryst Recrystallization (EtOH or EtOAc/Hexane) Trituration->Recryst ZnCl2 ZnCl2 Complexation & Filtration TPPO->ZnCl2 ZnCl2->Recryst Pure Pure Target Compound (>99% HPLC) Recryst->Pure

Figure 1: Purification decision tree for 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

Targeted Resolution Protocols

Protocol A: Differential Solubility Trituration (Gabriel Route)

Causality: In the Gabriel synthesis, over-alkylation is prevented by the imide protecting group[2], but unreacted starting materials often remain. Phthalimides possess strong intermolecular dipole-dipole interactions, making them highly crystalline. Conversely, the unreacted alkyl halide (2-(bromomethyl)-3-chloropyrazine) is highly soluble in non-polar solvents. We can bypass tedious column chromatography by exploiting this solubility differential [3].

Step-by-Step Methodology:

  • Aqueous Quench & Wash: Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Wash rapidly with ice-cold 5% aqueous Na₂CO₃. Mechanistic Note: Unreacted phthalimide has a weakly acidic imide proton (pKa ~8.3). The mild base deprotonates it, partitioning it into the aqueous layer [4]. Ice-cold conditions are mandatory to prevent base-catalyzed ring-opening of your target N-alkylphthalimide.

  • Organic Phase Processing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid.

  • Trituration: Suspend the crude solid in cold diethyl ether (10 mL/g of crude). Sonicate for 5 minutes, then filter via a Büchner funnel.

  • Recrystallization: Dissolve the filter cake in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting white crystals.

Self-Validating System: To independently verify the success of the trituration, spot the ether supernatant on a TLC plate alongside the final crystals (Eluent: Hexane/EtOAc 1:1). The supernatant must be highly enriched in the high-Rf alkyl halide (Rf ~0.70), while the crystals must show a singular, UV-active spot at Rf ~0.45. If the crystals still contain the high-Rf spot, repeat Step 3.

Protocol B: Lewis Acid Complexation (Mitsunobu Route)

Causality: If synthesized via the Mitsunobu reaction, the dominant impurity is triphenylphosphine oxide (TPPO). TPPO notoriously co-elutes with N-alkylphthalimides on silica gel due to similar hydrogen-bond accepting capabilities. This protocol utilizes Lewis acid complexation to selectively precipitate TPPO, altering the physical state of the impurity rather than relying on slight polarity differences.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the crude Mitsunobu product mixture in a minimal amount of warm ethyl acetate.

  • Complexation: Add a solution of anhydrous ZnCl₂ (1.05 equivalents relative to the theoretical TPPO yield) dissolved in ethanol dropwise to the stirring mixture. Mechanistic Note: ZnCl₂ forms a highly insoluble, crystalline coordination complex with the strongly Lewis basic oxygen of TPPO.

  • Filtration: Stir for 30 minutes at room temperature, then filter the white precipitate (ZnCl₂-TPPO complex) through a tightly packed pad of Celite.

  • Recovery: Concentrate the filtrate and subject it to a short silica gel plug (eluting with Hexane/EtOAc 7:3) to remove residual zinc salts and hydrazine dicarboxylate byproducts.

Self-Validating System: Run an LC-MS of the final filtrate. The total ion chromatogram (TIC) must show a complete absence of the m/z 279.1 peak (TPPO). If the peak persists at >5% relative abundance, a second ZnCl₂ treatment is required before proceeding to the deprotection step.

Expert Troubleshooting FAQs

Q: My LC-MS shows a major byproduct at [M+H]⁺ 256 instead of the expected 274. What happened? A: The expected exact mass for your target (C₁₃H₈ClN₃O₂) is ~273.03. An [M+H]⁺ of 256 suggests the loss of the chlorine atom (m/z 35) and replacement with a hydroxyl group (m/z 17), indicating a Nucleophilic Aromatic Substitution (SNAr) reaction. Causality: The 3-position of the pyrazine ring is highly electrophilic. If you used excess potassium phthalimide, or if adventitious water/hydroxide was present under extended heating, the chlorine was displaced. Solution: Strictly control your reaction stoichiometry (1.05 eq K-phthalimide max), ensure anhydrous conditions, and lower the reaction temperature.

Q: I am struggling to separate unreacted phthalimide from the product using column chromatography. Why do they co-elute? A: Both compounds possess the isoindoline-1,3-dione core, which dominates their interaction with the silica stationary phase via hydrogen bonding and dipole interactions [4]. Solution: Stop trying to separate them chromatographically. Use the cold Na₂CO₃ wash detailed in Protocol A. The pKa difference is the most efficient lever to pull for this specific separation.

Q: Can I just add hydrazine to the crude mixture and perform the Ing-Manske deprotection without purifying this intermediate? A: This is highly discouraged. The Ing-Manske procedure (hydrazinolysis) is extremely sensitive to alkyl halide impurities [1]. Any unreacted 2-(bromomethyl)-3-chloropyrazine will rapidly alkylate the hydrazine, forming complex pyrazinyl-hydrazine mixtures that are nearly impossible to separate from your final primary amine product. Always purify the intermediate to >95% before deprotection.

References

  • The Gabriel Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • A Synthesis of Acetamidines | The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

Technical Support Center: Troubleshooting Degradation Pathways of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione . This compound contains two highly reactive structural liabilities: an isoindoline-1,3-dione (phthalimide) core that is exquisitely sensitive to base-catalyzed hydrolysis, and a 3-chloropyrazine moiety prone to nucleophilic aromatic substitution (SNAr).

Below, you will find troubleshooting FAQs, diagnostic data tables, and self-validating experimental protocols to map and mitigate these degradation pathways.

🔍 Troubleshooting & FAQs

Q1: During LC-MS analysis using an Ammonium Bicarbonate mobile phase (pH 9), my API peak disappears and a new peak appears with a mass shift of +18 Da. What is causing this? A: You are observing the base-catalyzed alkaline hydrolysis of the isoindoline-1,3-dione (phthalimide) ring. Hydroxide ions attack the imide carbonyl, opening the ring to form a phthalamic acid intermediate [1]. This adds one molecule of water (+18.01 Da). Prolonged exposure to basic conditions will drive the reaction further, cleaving the molecule entirely into phthalic acid and (3-chloropyrazin-2-yl)methanamine [2]. Solution: Switch to an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) to stabilize the imide ring during chromatography.

Q2: I am formulating the compound in methanol, and I detect a degradation product with a mass shift of -4 Da. Is this an oxidation event? A: No, this is a Nucleophilic Aromatic Substitution (SNAr) artifact. The electron-deficient pyrazine ring strongly activates the adjacent chlorine atom [3]. In the presence of methanol, methoxide acts as a nucleophile, displacing the chloride ion to form a 3-methoxypyrazine derivative. The mass shift is the net difference between losing chlorine (-34.97 Da) and gaining a methoxy group (+31.03 Da), resulting in a nominal -4 Da shift. Solution: Avoid primary alcohols as solvents; use aprotic solvents like Acetonitrile (ACN) or DMSO for stock solutions.

Q3: How can I confidently differentiate between Phthalimide Hydrolysis (+18 Da) and Pyrazine Hydroxylation (-18 Da) in my mass spectra? A: When the chloropyrazine ring undergoes SNAr with water/hydroxide, chlorine is displaced by a hydroxyl group. This results in a net nominal mass shift of -18 Da (Loss of Cl: -35, Gain of OH: +17). Novice analysts often confuse this -18 Da shift with the +18 Da shift of hydrolysis. You can differentiate them using two E-E-A-T validated methods:

  • High-Resolution Mass Spectrometry (HRMS): Hydrolysis adds H2​O (+18.0105 Da). SNAr hydroxylation yields a net change of -17.9662 Da.

  • Isotopic Pattern Analysis: The parent compound and the hydrolysis product will both display a characteristic 3:1 ratio of 35Cl/37Cl isotopes. The SNAr hydroxylation product will lose this isotopic signature because the chlorine atom has been expelled.

📊 Quantitative Data Presentation: Diagnostic Mass Shifts

Use the following table to rapidly identify degradation products based on structural changes and LC-MS diagnostic mass shifts.

Degradation PathwayPrimary Trigger ConditionStructural TransformationExpected Nominal Mass Shift (Δm/z)Isotopic Signature
Imide Hydrolysis (Partial) Aqueous Base (pH > 7)Imide ring opening to phthalamic acid+18 Da (+18.0105)Retains 35Cl/37Cl pattern
Imide Cleavage (Complete) Prolonged Base / HeatCleavage to phthalic acid + primary amineCleavage Fragments Amine retains Cl pattern
SNAr (Hydroxylation) Aqueous Base (pH > 7)Displacement of -Cl by -OH-18 Da (-17.9662)Loss of Cl pattern
SNAr (Methoxylation) Methanol / BaseDisplacement of -Cl by -OCH 3​ -4 Da (-3.9356)Loss of Cl pattern
N-Oxidation ROS / UV Light (ICH Q1B)Oxidation of pyrazine nitrogen+16 Da (+15.9949)Retains 35Cl/37Cl pattern

🧪 Experimental Protocol: pH-Controlled Stability & Forced Degradation Profiling

To accurately map the degradation kinetics without introducing artifactual errors, follow this self-validating methodology.

Objective: Systematically isolate hydrolysis and SNAr pathways while preventing in-vial degradation during autosampler queuing.

  • Step 1: Stock Preparation. Dissolve the API in LC-MS grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Causality Note: Do not use methanol or ethanol to prevent artifactual alkoxylation via SNAr.

  • Step 2: Buffer Matrix Setup. Prepare 50 mM buffer solutions at pH 2.0 (Phosphate buffer), pH 7.0 (Ammonium Acetate), and pH 10.0 (Ammonium Bicarbonate).

  • Step 3: Stress Incubation. Spike 100 µL of the API stock solution into 900 µL of each buffer matrix in sealed amber vials. Incubate at 40°C in a thermomixer.

  • Step 4: Kinetic Sampling & Quenching (Critical Step). At timepoints t=0, 1h, 4h, and 24h, extract 50 µL aliquots from each vial. Immediately quench the pH 10 samples by adding 50 µL of 0.2% Formic Acid in ACN. Causality Note: Failure to neutralize the basic pH will allow the phthalimide ring to continue hydrolyzing while the sample waits in the autosampler, leading to false-positive degradation rates.

  • Step 5: LC-MS/MS Analysis. Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18) using a gradient of Water/ACN with 0.1% Formic Acid. Monitor the parent mass ( m/z 274.04 [M+H]+ ) and extract ion chromatograms for the diagnostic shifts listed in the data table above.

🗺️ Mandatory Visualization: Degradation Pathways

DegradationPathways Parent 2-((3-Chloropyrazin-2-yl)methyl) isoindoline-1,3-dione Hydrolysis Alkaline Hydrolysis (pH > 7) Parent->Hydrolysis SNAr Nucleophilic Substitution (SNAr) Parent->SNAr Oxidation N-Oxidation / Photolysis Parent->Oxidation Phthalamic Phthalamic Acid Intermediate (Ring Opened, M+18) Hydrolysis->Phthalamic OH- attack Hydroxyl 3-Hydroxypyrazine Derivative (Cl displaced by OH/OMe) SNAr->Hydroxyl Nucleophile (OH-/OMe-) NOxide Pyrazine N-Oxide Derivative (M+16) Oxidation->NOxide ROS / UV Light Cleavage Phthalic Acid + (3-Chloropyrazin-2-yl)methanamine Phthalamic->Cleavage Prolonged base

Degradation pathways of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione via hydrolysis & SNAr.

📚 References

  • Title: Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Phthalimid - OECD Existing Chemicals Database Source: OECD (Organisation for Economic Co-operation and Development) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to a Novel Kinase Inhibitor: Evaluating 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the potential of a novel chemical entity, 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, as a kinase inhibitor. Given the absence of published biological data for this specific molecule, we will use it as a hypothetical candidate to illustrate the rigorous comparative analysis required in modern drug discovery. This guide will compare our hypothetical compound, hereafter referred to as "Compound X," against a panel of established kinase inhibitors that share its core chemical scaffolds: the pyrazine and the isoindoline-1,3-dione moieties.

The pyrazine ring is a key feature in numerous FDA-approved and clinical-stage kinase inhibitors, valued for its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1][2] Similarly, the isoindoline-1,3-dione scaffold has been identified in compounds targeting a range of kinases, including RSK2, GSK-3β, and S6K1, demonstrating its utility as a pharmacophore in inhibitor design.[3][4][5][6] The combination of these two scaffolds in Compound X suggests its potential to interact with and inhibit one or more protein kinases.

Our comparative analysis will focus on three key areas: mechanism of action and target selectivity, in vitro potency, and cellular activity. We will compare Compound X to Gilteritinib, an FDA-approved pyrazine-based inhibitor of FLT3 and AXL kinases; a representative PIM kinase inhibitor derived from the pyrazine scaffold; and an experimental RSK2 inhibitor based on the isoindole-1,3-dione structure.

Mechanism of Action and Target Kinase Profile

A critical first step in characterizing a new kinase inhibitor is to understand its mechanism of action and identify its primary molecular targets. Most small-molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket in either the active or inactive conformation of the kinase.[2] The selectivity of an inhibitor across the kinome is a crucial determinant of its therapeutic window and potential off-target effects.

Gilteritinib, for example, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, two receptor tyrosine kinases implicated in the pathogenesis of acute myeloid leukemia (AML).[1] PIM kinases are a family of serine/threonine kinases involved in cell survival and proliferation, and various pyrazine-containing compounds have been developed to target them.[7] RSK2 is a serine/threonine kinase that acts downstream of the MAPK/ERK signaling pathway and is a target in several cancers.[4]

For our hypothetical Compound X, an initial broad kinase screen would be necessary to identify its primary targets. Based on its structural motifs, it could plausibly target members of the tyrosine kinase or serine/threonine kinase families. The following diagram illustrates a simplified signaling pathway, indicating the positions of our comparator inhibitor targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS AXL AXL AXL->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 PIM1 PIM-1 BAD BAD PIM1->BAD S6 S6 RSK2->S6 Transcription Gene Transcription (Proliferation, Survival) BAD->Transcription inhibits apoptosis S6->Transcription Gilteritinib Gilteritinib Gilteritinib->FLT3 Gilteritinib->AXL PIM_Inhibitor PIM Inhibitor PIM_Inhibitor->PIM1 RSK2_Inhibitor RSK2 Inhibitor RSK2_Inhibitor->RSK2

Caption: Simplified signaling pathways and targets of comparator kinase inhibitors.

In Vitro Potency and Selectivity

The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. It is crucial to assess potency not just against the primary target but also against a panel of other kinases to determine the inhibitor's selectivity profile.

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound X (Hypothetical)GilteritinibPIM-1 Inhibitor (Example)RSK2 Inhibitor (Example)
FLT3 >10,0000.7 >10,000>10,000
AXL >10,0000.3 >10,000>10,000
PIM-1 50 25015 >5,000
PIM-2 15040030 >5,000
PIM-3 12035025 >5,000
RSK2 800>5,000>5,000500
GSK-3β 2,500>10,000>10,0002,000
CDK2 >10,000>10,000>10,000>10,000

Data for Gilteritinib, PIM-1 inhibitor, and RSK2 inhibitor are representative values from published literature. Data for Compound X is purely hypothetical to illustrate a potential profile of a moderately potent and selective PIM kinase inhibitor.

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X and competitor inhibitors in 100% DMSO.

    • Prepare a serial dilution series of the test compounds in DMSO, typically from 10 mM to 100 pM.

    • Prepare the kinase, europium-labeled antibody, and Alexa Fluor™ 647-labeled tracer in the appropriate assay buffer.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and mix.

    • Add 5 µL of the antibody/tracer mix to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity and Target Engagement

While in vitro assays are essential for determining direct inhibitory activity, it is equally important to assess a compound's performance in a cellular context. Cellular assays can measure a compound's ability to penetrate cell membranes, engage its target, and exert a biological effect, such as inhibiting cell proliferation or inducing apoptosis.

Table 2: Comparative Cellular Activity (IC50, µM)

Cell LinePrimary Target(s)Compound X (Hypothetical)GilteritinibPIM-1 Inhibitor (Example)RSK2 Inhibitor (Example)
MV4-11 (AML) FLT3-ITD>100.009 5.2>10
K562 (CML) PIM-11.5 >100.8 >10
A549 (Lung Cancer) RSK2>10>10>108.5

Cellular IC50 values are representative of data found in the literature. Compound X data is hypothetical.

To confirm that the observed cellular effects are due to the inhibition of the intended target, a target engagement assay, such as a Western blot, is performed. This technique measures the phosphorylation status of the kinase's downstream substrates.

Experimental Protocol: Western Blot for PIM-1 Target Engagement

This protocol outlines the steps to assess the effect of Compound X on the phosphorylation of BAD, a downstream target of PIM-1.

  • Cell Culture and Treatment:

    • Seed K562 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a DMSO-treated vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-BAD (Ser112).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., GAPDH).

G A Cell Culture & Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-BAD) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Analysis I->J

Caption: Standard workflow for a Western blot experiment.

Conclusion

This guide has outlined a foundational strategy for the initial characterization and comparative analysis of a novel kinase inhibitor, using 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione (Compound X) as a model. By leveraging knowledge of its constituent chemical scaffolds, we can formulate hypotheses about its potential targets and design experiments to test them. The direct comparison with established inhibitors like Gilteritinib and other scaffold-sharing compounds provides crucial context for evaluating its potency, selectivity, and cellular efficacy.

Based on our hypothetical data, Compound X emerges as a moderately potent inhibitor of PIM kinases with good cellular activity. The next steps in its development would involve a broader kinome screen to confirm its selectivity, medicinal chemistry efforts to improve its potency, and in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy. This structured, comparative approach is fundamental to the successful identification and development of new targeted cancer therapies.

References

  • Zhou, W., Li, S., Lu, W., Yuan, J., Xu, Y., Li, H., Huang, J., & Zhao, Z. (2015). Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. MedChemComm, 7(1), 130-137. [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2019). Gilteritinib: First Global Approval. Drugs, 79(4), 461–467. [Link]

  • Golub, C., & Fabbro, D. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1345-1351. [Link]

  • Wang, S. W., Pan, S. L., Huang, Y. C., Guh, J. H., Chiang, P. C., Huang, D. Y., Kuo, S. C., Lee, K. H., & Teng, C. M. (2008). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular Cancer Therapeutics, 7(2), 350-360. [Link]

  • Abdel-Atty, M. M., & El-Gamal, M. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Zhou, W., Li, S., Lu, W., Yuan, J., Xu, Y., Li, H., Huang, J., & Zhao, Z. (2015). Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. MedChemComm, 7(1), 130-137. [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Biomolecular Structure and Dynamics, 39(16), 5981-5996. [Link]

  • Song, Y., Li, Z., Liang, Y., Wang, C., Bao, S., & Zhang, Y. (2010). Benzo[e]isoindole-1,3-diones as Potential Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Synthesis, Kinase Inhibitory Activity, Zebrafish Phenotype, and Modeling of Binding Mode. Journal of Medicinal Chemistry, 53(2), 641-650. [Link]

  • Callaway, J., Graham, B., & others. (2021). Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. XULA Digital Commons. [Link]

  • Yilmaz, I., Senturk, M., Ceylan, M., & McKee, V. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11985–11995. [Link]

Sources

A Comparative Guide to the Biological Activity of Isoindoline-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, famously associated with the complex history of thalidomide. However, extensive research has repurposed this versatile structure, leading to the development of highly effective therapeutic agents. This guide provides a comparative analysis of the biological activities of prominent and novel isoindoline-1,3-dione analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, anti-inflammatory, and immunomodulatory properties, supported by experimental data and detailed protocols.

The Renaissance of a Scaffold: From Notoriety to Therapeutic Triumph

The isoindoline-1,3-dione core, a bicyclic structure containing a phthalimide functional group, gained initial notoriety due to the devastating teratogenic effects of thalidomide. However, subsequent investigations into its mechanisms of action revealed potent immunomodulatory and anti-angiogenic properties. This pivotal discovery paved the way for the rational design of analogs with enhanced therapeutic indices and reduced toxicities. The most notable of these are lenalidomide and pomalidomide, which have become standard-of-care treatments for multiple myeloma and other hematological malignancies.[1][2] The primary molecular target for the immunomodulatory activities of these analogs is the E3 ubiquitin ligase Cereblon (CRBN). Binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the Ikaros family transcription factors IKZF1 and IKZF3. This targeted protein degradation is central to the pleiotropic effects of these compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of isoindoline-1,3-dione analogs is multifaceted, encompassing direct anticancer effects, modulation of the tumor microenvironment, and regulation of inflammatory responses. This section provides a comparative overview of these activities, supported by quantitative data from various studies.

Anticancer and Cytotoxic Activities

A primary focus of research on isoindoline-1,3-dione derivatives has been their potent cytotoxic effects against a range of cancer cell lines.[3] The mechanism of this activity is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Table 1: Comparative Anticancer Activity of Isoindoline-1,3-dione Analogs (IC50 values)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.17 (converted from 0.26 µg/mL)[4]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myeloid Leukemia)10.3 (converted from 3.81 µg/mL)[4]
Compound 7 (containing azide and silyl ether)A549 (Lung adenocarcinoma)19.41[1]
Compound 13 (containing silyl ether and -Br)Caco-2 (Colorectal adenocarcinoma)Not specified, but higher than cisplatin[5]
Compound 16 (containing silyl ether and -Br)MCF-7 (Breast adenocarcinoma)Not specified, but higher than cisplatin[5]
N-benzylisoindoline-1,3-dione derivative 3 A549-Luc (Lung adenocarcinoma)114.25[6]
N-benzylisoindoline-1,3-dione derivative 4 A549-Luc (Lung adenocarcinoma)116.26[6]
Compound 37 (containing 1,2,4-triazole)A549 (Lung adenocarcinoma)6.76[7]
Compound 37 (containing 1,2,4-triazole)HepG2 (Hepatocellular carcinoma)9.44[7]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from hematological malignancies (Raji, K562) and solid tumors (A549, Caco-2, MCF-7, HepG2), allows for a broad assessment of the cytotoxic potential of these analogs across different cancer types. The use of established anticancer agents like cisplatin and 5-fluorouracil as positive controls provides a benchmark for evaluating the potency of the novel compounds.[1]

Anti-inflammatory and Immunomodulatory Activities

The immunomodulatory effects of isoindoline-1,3-dione analogs are a key aspect of their therapeutic efficacy. These compounds can modulate the production of various cytokines, leading to either anti-inflammatory or immunostimulatory outcomes depending on the cellular context.

Table 2: Comparative Anti-inflammatory Activity of Isoindoline-1,3-dione Analogs (IC50 values for COX Inhibition)

Compound/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound A 238.3107.2[8]
Compound C 104.170.3[8]
Compound E 76.753.4[8]
Compound G 100.765.8[8]
Compound I 94.446.2[8]

Table 3: Immunomodulatory Effects of Aminoacetylenic Isoindoline-1,3-dione Derivatives

CompoundEffect on Cytokine ProductionReference
ZM2, ZM3, ZM4, ZM5Reversed LPS-induced TNF-α and IL-12 increase in mice spleen[2]
ZM4, ZM5Reversed LPS-induced TGF-β suppression in mice spleen[2]
ZM3, ZM4, ZM5Suppressed TNF-α production in LPS and LPS+PMA stimulated spleen cells[2]
ZM5Enhanced TGF-β1 production from LPS and LPS+PMA stimulated CD4+CD25+ve cells[2]

Causality Behind Experimental Choices: The assessment of cyclooxygenase (COX) inhibition is a standard method for evaluating the anti-inflammatory potential of new chemical entities, as COX enzymes are central to the inflammatory cascade.[9] The use of lipopolysaccharide (LPS) to stimulate immune cells in vitro and in vivo mimics a bacterial infection, providing a robust system to study the modulation of pro-inflammatory cytokines like TNF-α and IL-12.[2]

Key Signaling Pathways and Experimental Workflows

A deeper understanding of the biological activities of isoindoline-1,3-dione analogs requires an appreciation of the underlying molecular pathways and the experimental methods used to probe them.

The Cereblon-Mediated Ubiquitination Pathway

The immunomodulatory and some of the anticancer effects of thalidomide and its analogs are mediated through their interaction with the E3 ubiquitin ligase complex containing Cereblon (CRBN).

CRBN_Pathway cluster_0 Normal State cluster_1 With Isoindoline-1,3-dione Analog CRBN CRBN-E3 Ligase Complex Substrate Endogenous Substrate CRBN->Substrate Binds Ub Ubiquitin Substrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Proteasome->Degradation Analog Isoindoline-1,3-dione Analog CRBN_Analog CRBN-Analog Complex Analog->CRBN_Analog Binds to CRBN NeoSubstrate Neosubstrate (e.g., IKZF1/3) CRBN_Analog->NeoSubstrate Recruits Ub2 Ubiquitin NeoSubstrate->Ub2 Ubiquitination Proteasome2 Proteasome Ub2->Proteasome2 Targets for Degradation2 Degradation Proteasome2->Degradation2 Effects Downstream Effects: - Immunomodulation - Anti-cancer activity Degradation2->Effects Anticancer_Workflow start Start: Synthesized Isoindoline-1,3-dione Analog cell_culture 1. Cell Culture (e.g., A549, K562, etc.) start->cell_culture treatment 2. Treatment with Analog (Dose-response) cell_culture->treatment mtt_assay 3. Cell Viability Assay (e.g., MTT Assay) treatment->mtt_assay data_analysis 4. Data Analysis (Calculate IC50) mtt_assay->data_analysis apoptosis_assay 5. Further Mechanistic Studies (e.g., Apoptosis Assay) data_analysis->apoptosis_assay If potent end End: Identification of Potent Anticancer Analog data_analysis->end If not potent apoptosis_assay->end

Caption: Workflow for anticancer activity assessment.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are step-by-step methodologies for key assays used in the evaluation of isoindoline-1,3-dione analogs.

Protocol for Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10][11][12][13] Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Isoindoline-1,3-dione analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoindoline-1,3-dione analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying the concentration of a specific analyte, such as a cytokine (e.g., TNF-α, IL-6), in a sample. [14][15][16][17][18] Materials:

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plates

  • Cell culture supernatants from cells treated with isoindoline-1,3-dione analogs

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Add 100 µL of the cell culture supernatants and the serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition and Color Development: Wash the plate five times. Add 100 µL of the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Protocol for In Vitro Angiogenesis (Tube Formation) Assay

The tube formation assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. [19][20][21][22][23] Materials:

  • 96-well plates

  • Matrigel or other basement membrane matrix

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • Isoindoline-1,3-dione analogs

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest the endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of the isoindoline-1,3-dione analogs.

  • Cell Seeding: Seed the endothelial cells onto the solidified Matrigel at a density of 10,000-20,000 cells/well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of the tube network. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The well-established analogs, lenalidomide and pomalidomide, have demonstrated the profound clinical impact of targeting the Cereblon E3 ubiquitin ligase pathway. The ongoing exploration of new derivatives reveals a broad spectrum of biological activities, including potent and selective anticancer and anti-inflammatory effects.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. By understanding the structure-activity relationships and the underlying mechanisms of action, the scientific community can continue to design and develop next-generation isoindoline-1,3-dione analogs with improved efficacy and safety profiles. Future research will likely focus on identifying novel neo-substrates of Cereblon, exploring new therapeutic applications beyond oncology and inflammation, and developing derivatives with enhanced drug-like properties.

References

  • Aliabadi, A., et al. (2020). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 15(5), 466–477.
  • Al-Otaibi, M. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098.
  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2016). Analysis of Cell Viability by the MTT Assay. CSH Protocols, 2016(10).
  • Zagitov, A. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6917.
  • Wang, B., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(16), 5289–5292.
  • Allijn, I. E., et al. (2016). TNF-α, IL-6 and IL-8 ELISA. Bio-protocol, 6(13), e1859.
  • DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), 51312.
  • Kim, J., et al. (2013). Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis. Journal of Visualized Experiments, (77), e50301.
  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

  • Krönke, J., & Ebert, B. L. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia, 30(12), 2364–2371.
  • Kose, A., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Letters in Drug Design & Discovery, 17(10), 1269-1284.
  • Kose, A., et al. (2018). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1599–1608.
  • JoVE. (2022, July 29). Endothelial Cell Tube Formation Assay For In Vitro Study Of Angiogenesis l Protocol Preview [Video]. YouTube. [Link]

  • Kose, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11425–11434.
  • Al-Warhi, T., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 77-83.
  • Al-Hadiya, B. M., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 14(3), 296–301.
  • Szkatula, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4323.
  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics & Drug Analysis, 6(11), 604-609.
  • Bajda, M., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3456.
  • Al-Hadiya, B. M., et al. (2013). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. The Scientific World Journal, 2013, 680736.
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Sources

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione vs 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione.

Author: BenchChem Technical Support Team. Date: April 2026

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione vs. 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Comprehensive Synthetic and Mechanistic Guide

In the landscape of modern drug discovery, halogenated diazine building blocks are indispensable for constructing complex, biologically active heterocycles. Two highly valuable intermediates in this class are 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione (Compound A) and 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione (Compound B) . Both molecules utilize a phthalimide protecting group to mask a primary amine, preventing unwanted over-alkylation and allowing for regioselective transformations on the diazine core[1].

This guide provides an objective, data-driven comparison of these two intermediates, detailing their structural nuances, mechanistic pathways, and validated experimental protocols for researchers and drug development professionals.

Structural & Electronic Profiling: Pyrazine vs. Pyridazine

While both compounds share an identical molecular weight and a chlorodiazinylmethylamine scaffold, the positional isomerism of the nitrogen atoms within the diazine ring radically alters their electronic distribution, solubility, and reactivity.

  • Compound A (Pyrazine Core): Features a 1,4-diazine system. The nitrogen atoms are positioned ortho and meta to the chlorine atom. This arrangement strongly withdraws electron density from the C3 position, making the C-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Compound B (Pyridazine Core): Features a 1,2-diazine system. The contiguous nitrogen atoms create a strong, localized dipole moment[2]. The chlorine at C6 is activated for SNAr, but the adjacent lone pairs can introduce electronic repulsion, often requiring slightly harsher reaction conditions compared to pyrazines.

Table 1: Physicochemical & Structural Comparison

PropertyCompound A (Pyrazine)Compound B (Pyridazine)
CAS Number 867165-55-7[3]948996-03-0[4]
Molecular Formula C13H8ClN3O2C13H8ClN3O2
Molecular Weight 273.68 g/mol 273.68 g/mol
Diazine Core 1,4-Diazine1,2-Diazine
Primary Application BTK Inhibitors (e.g., Acalabrutinib)[5]IL4I1 & METTL3 Inhibitors[6],[7]
ClogP (Approx.) 1.81.5 (Higher polarity)

Compound A: The Pyrazine Pathway (Acalabrutinib Synthesis)

Compound A is a critical upstream intermediate in the synthesis of Acalabrutinib , a second-generation Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies[5],[3]. The synthetic utility of Compound A lies in its controlled deprotection to yield (3-chloropyrazin-2-yl)methanamine. The free amine is subsequently utilized to build the imidazo[1,5-a]pyrazine core of the drug[1].

The choice of the phthalimide protecting group (Gabriel synthesis) is highly intentional. Primary amines attached to electron-deficient heterocycles are highly water-soluble and prone to degradation. The lipophilic phthalimide group ensures the intermediate is highly crystalline, allowing for purification via simple filtration rather than tedious column chromatography, which is essential for commercial scale-up[1].

G A Compound A (Pyrazine) B Hydrazinolysis (Deprotection) A->B NH2NH2·H2O C (3-Chloropyrazin-2-yl) methanamine B->C 97% Yield D Imidazo[1,5-a]pyrazine Core Formation C->D Cyclization

Workflow for the synthesis of Acalabrutinib intermediates from Compound A.

Compound B: The Pyridazine Pathway (METTL3 & IL4I1 Inhibitors)

Compound B serves as a versatile linchpin for developing novel therapeutics, including IL4I1 inhibitors[6] and METTL3 inhibitors[7]. Unlike Compound A, which is almost exclusively deprotected first, Compound B is frequently subjected to direct SNAr reactions prior to deprotection. The pyridazine ring's unique hydrogen-bonding profile makes it an excellent hinge-binding motif in kinase and enzyme active sites.

G B_start Compound B (Pyridazine) Deprot Reaction Pathway B_start->Deprot SNAr Direct SNAr at C6 (Retains Phthalimide) Deprot->SNAr Nucleophile (e.g., Morpholine) Amine (6-Chloropyridazin-3-yl) methanamine Deprot->Amine Hydrazine EtOH

Divergent synthetic pathways for Compound B via SNAr or deprotection.

Comparative Experimental Data

The following table summarizes the kinetic and yield differences between the two compounds under standard laboratory conditions. Note that Compound B requires slightly elevated temperatures for SNAr due to the electronic configuration of the 1,2-diazine core[2].

Table 2: Experimental Performance Metrics

Reaction TypeSubstrateReagents & SolventTemp / TimeYield (%)Purity (HPLC)
Deprotection Compound ANH₂NH₂·H₂O, EtOH80°C, 2h95-97%>98%
Deprotection Compound BNH₂NH₂·H₂O, EtOH80°C, 2.5h92-94%>97%
SNAr Compound AMorpholine, DIPEA, DMF100°C, 4h88%>95%
SNAr Compound BMorpholine, DIPEA, DMF120°C, 6h82%>95%

Validated Laboratory Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process analytical checkpoints.

Protocol 1: Hydrazinolysis of Compound A (Deprotection)

This protocol isolates the primary amine as a hydrochloride salt to prevent oxidative degradation[5].

  • Preparation: Suspend Compound A (1.0 eq) in absolute ethanol (0.5 M concentration). Causality: Ethanol is a protic solvent that solubilizes the hydrazine and facilitates the necessary proton transfer steps during Gabriel deprotection.

  • Reagent Addition: Add hydrazine monohydrate (1.5 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (80°C) for 2 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material mass (m/z 274) disappears, accompanied by the formation of a voluminous white precipitate (phthalhydrazide) in the flask.

  • Isolation: Cool the mixture to 0°C. Filter the insoluble phthalhydrazide byproduct. Causality: The dramatic difference in solubility between the byproduct and the target amine in cold ethanol allows for chromatography-free purification.

  • Salt Formation: Treat the filtrate with ethanolic HCl to precipitate (3-chloropyrazin-2-yl)methanamine hydrochloride[8].

Protocol 2: Direct SNAr of Compound B

This protocol outlines the substitution of the C6 chlorine prior to amine deprotection[2].

  • Preparation: Dissolve Compound B (1.0 eq) in anhydrous DMF (0.3 M concentration). Causality: DMF is a polar aprotic solvent that leaves the incoming nucleophile unsolvated, maximizing its kinetic energy for the SNAr attack.

  • Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during substitution, preventing protonation of the nucleophile.

  • Reaction Execution: Heat the mixture to 120°C for 6 hours.

    • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot will be consumed and replaced by a highly UV-active, more polar product spot.

  • Workup: Quench the reaction by pouring it into ice water. Causality: Water completely dissolves the DMF and DIPEA salts, forcing the highly lipophilic product to precipitate out of solution.

  • Isolation: Filter the resulting solid and recrystallize from ethanol to yield the pure substituted pyridazine.

References

  • (3-Chloropyrazin-2-yl)methanamine hydrochloride API Intermediate Manufacturers. Apicule. Available at: [Link]

  • 1-Pyrrolidinecarboxylic acid, 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-, phenylmethyl ester, (2S)-. LookChem. Available at:[Link]

  • 2-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. Molport. Available at: [Link]

  • Il4i1 inhibitors and methods of use (US20240336608A1). Google Patents.
  • Synthesis, Herbicidal Activities, and 3D-QSAR of 2-Cyanoacrylates Containing Aromatic Methylamine Moieties. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Piperidine derivatives as mettl3 inhibitors (WO2024153775A1). Google Patents.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate / Organic Process Research & Development. Available at:[Link]

  • 2-AMINOMETHYL-3-CHLOROPYRAZINE (CAS 771581-15-8). LookChem. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage: Understanding the Risk Profile

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is a halogenated heterocyclic compound containing a phthalimide moiety. While phthalimide itself exhibits low acute toxicity, the presence of the chloropyrazin-2-yl)methyl group warrants a cautious approach due to the potential for increased biological activity and toxicity associated with halogenated organic compounds.

Key Structural Components and Their Implications:

  • Chloropyrazine Moiety: Halogenated pyrazines can exhibit a range of toxicological effects. It is prudent to handle this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • Phthalimide Moiety: Derivatives of phthalimide have a broad spectrum of biological activities. While many have a favorable safety profile, some can be potent bioactive molecules.

Given these structural features, this compound should be treated as hazardous waste.

Quantitative Data Summary

PropertyValueSource
CAS Number867165-55-7[1]
Molecular FormulaC13H8ClN3O2[1]
Molecular Weight273.68 g/mol [1]
Physical FormSolid (presumed)General knowledge

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with the solvents used for any potential decontamination.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary principle for the disposal of 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, including any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, chemically compatible hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, it must be disposed of as halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

Step 2: Container Selection and Labeling

  • Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap. The container must be in good condition and compatible with the waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione"

    • CAS Number: "867165-55-7"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The approximate quantity of the waste

    • The date the waste was first added to the container

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to prevent the spread of material in case of a leak.

  • The storage area should be well-ventilated and away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company for final destruction, typically via high-temperature incineration.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

For Minor Spills (a few grams):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: As outlined in Section 2.

  • Contain the Spill: Cover the spill with an absorbent material suitable for chemical spills.

  • Clean-up: Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust. If a solvent is involved, use absorbent pads to soak up the liquid.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

For Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's EHS department or emergency response team immediately. Provide them with the name of the compound and the approximate quantity spilled.

Workflow for Proper Disposal

DisposalWorkflow Disposal Workflow for 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Segregate Segregate Waste (Solid vs. Halogenated Liquid) FumeHood->Segregate Container Select & Label Hazardous Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Incineration Licensed High-Temperature Incineration EHS->Incineration Spill Spill Occurs Assess Assess Spill Size Spill->Assess MinorSpill Minor Spill Protocol: Contain, Clean, Decontaminate Assess->MinorSpill Small MajorSpill Major Spill Protocol: Evacuate & Call EHS Assess->MajorSpill Large MinorSpill->Segregate Dispose of clean-up materials

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.